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  • Product: 2-(4-Biphenylyl)-2-methyloxirane
  • CAS: 64371-62-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(4-Biphenylyl)-2-methyloxirane: Synthesis, Properties, and Applications in Drug Discovery

A Note on the Literature: Direct scientific literature on the discovery, history, and specific applications of 2-(4-Biphenylyl)-2-methyloxirane is notably scarce in the public domain. This guide, therefore, has been cons...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Literature: Direct scientific literature on the discovery, history, and specific applications of 2-(4-Biphenylyl)-2-methyloxirane is notably scarce in the public domain. This guide, therefore, has been constructed by a Senior Application Scientist to provide a comprehensive, in-depth technical overview based on established principles of organic chemistry and medicinal chemistry. The synthesis protocols, chemical properties, and potential applications described herein are based on well-documented chemistry of structurally analogous 2-aryl-2-methyloxiranes and the extensive use of the biphenyl moiety in pharmaceuticals. This guide is intended to be a robust, scientifically-grounded resource for researchers, scientists, and drug development professionals interested in this and similar chemical entities.

Introduction: A Molecule of Potential

2-(4-Biphenylyl)-2-methyloxirane is a chiral epoxide featuring two key structural motifs of significant interest in medicinal chemistry: the biphenyl scaffold and a trisubstituted oxirane ring.

  • The Biphenyl Moiety: The biphenyl group is a "privileged structure" in drug discovery, known for its ability to engage in hydrophobic and π-stacking interactions within protein binding pockets.[1] This structural unit is present in numerous FDA-approved drugs, including the anti-inflammatory agent flurbiprofen and the antihypertensive drug telmisartan.[1][2] Its rigidity and ability to be functionalized on either ring make it a versatile scaffold for modulating pharmacological activity.[3]

  • The Oxirane Ring: The epoxide, or oxirane, is a highly valuable functional group in synthetic chemistry. Its inherent ring strain makes it susceptible to nucleophilic attack, allowing for the stereospecific introduction of a wide variety of functional groups.[4] This reactivity makes epoxides powerful intermediates for building molecular complexity and generating libraries of compounds for biological screening.[5] While there are toxicological concerns associated with some epoxides due to their electrophilic nature, they are also found in a number of approved drugs and are key intermediates in pharmaceutical synthesis.[4][6][7]

The combination of these two features in 2-(4-Biphenylyl)-2-methyloxirane makes it a compelling, albeit underexplored, building block for the synthesis of novel therapeutic agents. This guide will explore its plausible synthesis, expected chemical behavior, and potential roles in modern drug development.

Synthesis of 2-(4-Biphenylyl)-2-methyloxirane

While no specific synthesis for this molecule is prominently reported, several reliable methods for the preparation of 2-aryl-2-methyloxiranes can be readily adapted. The most logical and efficient approach involves the epoxidation of the precursor alkene, 2-(4-biphenylyl)propene.

Synthesis of the Precursor: 2-(4-Biphenylyl)propene

The key precursor, 2-(4-biphenylyl)propene, can be synthesized using standard palladium-catalyzed cross-coupling reactions.

This is often the method of choice due to the mild reaction conditions and the commercial availability of the starting materials.

  • Reaction: 4-Bromobiphenyl + 2-Isopropenylboronic acid pinacol ester → 2-(4-Biphenylyl)propene

  • Causality in Experimental Choices: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and generally high yields. A palladium catalyst, typically with a phosphine ligand, is essential for the catalytic cycle. A base is required to activate the boronic ester for transmetalation. The choice of solvent is often a mixture of an organic solvent (like dioxane or toluene) and water to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Synthesis of 2-(4-Biphenylyl)propene [8]

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromobiphenyl (1.0 eq), 2-isopropenylboronic acid pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Add a degassed 4:1 mixture of dioxane and water.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 - 0.05 eq).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield the pure alkene.

Epoxidation of 2-(4-Biphenylyl)propene

With the precursor alkene in hand, the final step is the epoxidation of the double bond.

  • Reaction: 2-(4-Biphenylyl)propene + Oxidizing Agent → 2-(4-Biphenylyl)-2-methyloxirane

  • Causality in Experimental Choices: Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation due to their reliability and ease of use.[9] The reaction is typically carried out in an inert chlorinated solvent like dichloromethane (DCM) to prevent side reactions. The reaction is often run at or below room temperature to control the exothermic reaction and prevent over-oxidation.

Detailed Protocol: Epoxidation using m-CPBA [9]

  • Dissolve 2-(4-biphenylyl)propene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approx. 77% purity, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield 2-(4-Biphenylyl)-2-methyloxirane.

Asymmetric Synthesis

For applications in drug development, obtaining a single enantiomer of the chiral epoxide is often crucial. This can be achieved through asymmetric epoxidation methods.

  • Sharpless Asymmetric Epoxidation: While highly effective, this method is specific for allylic alcohols.[10]

  • Jacobsen-Katsuki Epoxidation: This method uses a manganese-salen catalyst and is effective for cis-disubstituted and some trisubstituted alkenes.[10]

  • Shi Asymmetric Epoxidation: This organocatalytic method uses a fructose-derived ketone catalyst and is effective for a broad range of alkenes, including trisubstituted ones.[10]

The choice of method would depend on the specific requirements for enantiomeric excess and scalability.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_epoxidation Epoxidation 4-Bromobiphenyl 4-Bromobiphenyl Alkene 2-(4-Biphenylyl)propene 4-Bromobiphenyl->Alkene Suzuki Coupling (Pd catalyst, base) Boronic_Ester 2-Isopropenylboronic acid pinacol ester Boronic_Ester->Alkene Suzuki Coupling (Pd catalyst, base) Alkene_ref 2-(4-Biphenylyl)propene Oxidant m-CPBA Product 2-(4-Biphenylyl)-2-methyloxirane Oxidant->Product Epoxidation Alkene_ref->Product Epoxidation

Caption: Proposed synthetic workflow for 2-(4-Biphenylyl)-2-methyloxirane.

Physicochemical and Spectroscopic Properties (Predicted)

The properties of 2-(4-Biphenylyl)-2-methyloxirane can be predicted based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₅H₁₄OBased on atomic composition.
Molecular Weight ~210.27 g/mol Sum of atomic weights.
Appearance Colorless oil or low-melting solidTypical for similar aromatic epoxides.
Solubility Soluble in common organic solvents (DCM, Ether, Ethyl Acetate, THF); Insoluble in water.The large, nonpolar biphenyl group dominates the polarity.
¹H NMR Aromatic protons (multiplets, ~7.2-7.7 ppm), Methylene protons on oxirane (diastereotopic, doublets, ~2.8-3.2 ppm), Methyl protons (singlet, ~1.6-1.8 ppm).Chemical shifts are estimated based on analogous structures.
¹³C NMR Aromatic carbons (~125-142 ppm), Quaternary oxirane carbon (~60-65 ppm), Methylene oxirane carbon (~55-60 ppm), Methyl carbon (~20-25 ppm).Typical ranges for these functional groups.
Mass Spec (EI) Molecular ion (M⁺) at m/z ~210. Fragmentation may involve loss of CH₃, CO, or rearrangement.Based on expected fragmentation patterns of epoxides and aromatic systems.

Chemical Reactivity and Synthetic Utility

The primary utility of this molecule in drug development lies in the reactivity of the oxirane ring. The ring can be opened by a wide array of nucleophiles to introduce diverse functionality, making it an excellent scaffold for building a chemical library.

Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening is dictated by the reaction conditions.

  • Basic or Neutral Conditions (Sₙ2-type): Nucleophiles will attack the less sterically hindered carbon (the methylene carbon).

  • Acidic Conditions (Sₙ1-type): Nucleophiles will attack the more substituted carbon (the tertiary, benzylic-like carbon) due to the stabilization of the partial positive charge in the transition state by the biphenyl ring.

RingOpening cluster_acid Acidic Conditions (e.g., H⁺, Nu:⁻) cluster_base Basic/Neutral Conditions (e.g., Nu:⁻) start 2-(4-Biphenylyl)-2-methyloxirane prod_acid Product A Tertiary alcohol formation Nucleophile attacks at C2 start->prod_acid Sₙ1-like prod_base Product B Primary alcohol formation Nucleophile attacks at C3 start->prod_base Sₙ2-like

Caption: Regioselectivity of nucleophilic ring-opening of the oxirane.

This controlled regioselectivity allows for the synthesis of two different regioisomeric products from the same starting material, which is highly valuable in structure-activity relationship (SAR) studies.

Projected Metabolic Pathways and Toxicological Profile

Metabolism

The metabolism of 2-(4-Biphenylyl)-2-methyloxirane in vivo is expected to proceed via two main pathways, based on extensive studies of both biphenyls and epoxides.[11][12][13]

  • Aromatic Hydroxylation: The biphenyl ring system is a substrate for cytochrome P450 (CYP) enzymes, which will likely introduce hydroxyl groups, primarily at the para-position of the unsubstituted phenyl ring (4'-position).[11] Further di- and tri-hydroxylated metabolites are also possible. These phenolic metabolites can then be conjugated with glucuronic acid or sulfate to facilitate excretion.[11]

  • Epoxide Hydrolysis: The oxirane ring can be hydrolyzed by microsomal epoxide hydrolase (mEH) to form the corresponding vicinal diol, 2-(4-biphenylyl)propane-1,2-diol.[7] This is generally a detoxification pathway.[9]

Toxicological Considerations

The primary toxicological concern with epoxides is their potential to act as electrophiles and covalently bind to nucleophilic macromolecules like DNA and proteins, which can lead to mutagenicity and carcinogenicity.[6] However, the toxic potential of an epoxide is highly dependent on its structure and the rate at which it is detoxified by enzymes like epoxide hydrolase and glutathione S-transferases.[7][9] Any drug development program utilizing this scaffold would require thorough in vitro and in vivo toxicological evaluation to assess these risks.

Conclusion and Future Outlook

2-(4-Biphenylyl)-2-methyloxirane represents a molecule of considerable synthetic potential for drug discovery. Its structure combines the pharmacologically validated biphenyl moiety with the versatile reactivity of an epoxide ring. While specific data on this compound is limited, this guide provides a scientifically rigorous framework for its synthesis, derivatization, and likely biological fate. For researchers in drug development, this molecule serves as an attractive starting point for the creation of diverse chemical libraries targeting a wide range of diseases. The proposed synthetic routes are robust and amenable to both racemic and asymmetric synthesis, paving the way for detailed exploration of its potential as a core scaffold in modern medicinal chemistry.

References

  • Jain, Z. J., et al. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12), 195-201.
  • World Health Organization. (1999). Biphenyl (Concise International Chemical Assessment Document 6). Inchem.org. Available at: [Link]

  • Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Biphenyl in Pharmaceuticals and Agrochemicals: A Chemical Intermediate's Role. Available at: [Link]

  • Singh, P., & Kaur, M. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available at: [Link]

  • Eawag. (1998). Biphenyl Degradation Pathway. Eawag-BBD. Available at: [Link]

  • Reyes-Melo, F., et al. (2024). Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. MDPI. Available at: [Link]

  • Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). PMC - NIH. Available at: [Link]

  • Dodge, R. H., Cerniglia, C. E., & Gibson, D. T. (1979). Fungal metabolism of biphenyl. PMC. Available at: [Link]

  • Wang, Y., et al. (2021). Representative examples for biphenyl containing marketed drugs. ResearchGate. Available at: [Link]

  • Murali, A., & Karuppasamy, M. (2023). Anticancer efficacy of biphenyl-based compounds in published research studies. ResearchGate. Available at: [Link]

  • Fishbein, L. (1978). Epoxides is there a human health problem? PMC. Available at: [Link]

  • Wang, Y., et al. (2020). Basic structure of biphenyl and five FDA-approved drugs containing biphenyl structure from 2015-June 2020. ResearchGate. Available at: [Link]

  • Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Available at: [Link]

  • da Silva, V. M., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. PubMed. Available at: [Link]

  • Taylor & Francis. (n.d.). Epoxides – Knowledge and References. Available at: [Link]

  • Morisseau, C., & Hammock, B. D. (2007). Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. ResearchGate. Available at: [Link]

  • Kim, H. Y., et al. (2016). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]

  • da Silva, V. M., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Asymmetric epoxidation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-biphenylyl)propionic acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric nucleophilic epoxidation. Retrieved from [Link]

  • Synthesis Workshop. (2024, June 7). Advanced Organic Chemistry: Asymmetric Epoxidation [Video]. YouTube. Available at: [Link]

  • Wang, J. X., et al. (2004). Clean Synthesis in Water: Darzens Condensation Reaction of Aromatic Aldehydes with Phenacyl Chloride. ResearchGate. Available at: [Link]

  • Russo, A., & Lattanzi, A. (2010). Asymmetric epoxidation of 2-arylidene-1,3-diketones: facile access to synthetically useful epoxides. PubMed. Available at: [Link]

  • Shen, Y. M., Wang, B., & Shi, Y. (2006). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement. PubMed. Available at: [Link]

  • Amir, M., Kumar, H., & Khan, S. A. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. PubMed. Available at: [Link]

  • Amir, M., Kumar, H., & Khan, S. A. (2005). Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents. ResearchGate. Available at: [Link]

  • Chowdhury, M. A., et al. (2021). Reaction of biphenyl with propene. ResearchGate. Available at: [Link]

Sources

Exploratory

The Reactivity Profile of 2-(4-Biphenylyl)-2-methyloxirane: Mechanistic Pathways and Synthetic Applications

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural Rationale 2-(4-Biphenylyl)-2-methyloxirane (CAS: 64371-62-6)[1] is a highly asymmetric, structurally biased epo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Rationale

2-(4-Biphenylyl)-2-methyloxirane (CAS: 64371-62-6)[1] is a highly asymmetric, structurally biased epoxide that serves as a critical intermediate in the synthesis of biphenyl-containing pharmaceuticals, including flurbiprofen analogs and novel antifungal agents. The chemical behavior of this oxirane ring is governed by the extreme differentiation between its two epoxide carbons:

  • C2 Position (Tertiary & Benzylic): Bonded to a methyl group and a 4-biphenyl moiety, C2 is sterically hindered but electronically primed to stabilize a positive charge via resonance (extended π -system of the biphenyl ring) and hyperconjugation.

  • C3 Position (Primary): Bonded only to hydrogen atoms, C3 is electronically unactivated but sterically highly accessible.

This structural dichotomy allows chemists to precisely control the site of nucleophilic attack by toggling between electronic control (acidic conditions) and steric control (basic/neutral conditions).

Acid-Catalyzed Reactivity: Electronic Control and Rearrangement

Under acidic conditions (e.g., using Brønsted acids or Lewis acids like BF 3​ ·OEt 2​ ), the epoxide oxygen is protonated or coordinated. This weakens the C–O bonds, but the cleavage is highly asymmetric. The C2–O bond breaks preferentially because the resulting transition state possesses significant carbocation character at C2, which is exceptionally stable[2].

In the presence of weak nucleophiles, the transient tertiary carbocation undergoes a Meinwald rearrangement . A hydride shift from the adjacent C3 position to the C2 position collapses the oxirane ring, yielding 2-(4-biphenylyl)propanal. If a strong nucleophile is present, it attacks C2 via an S N​ 1-like pathway, often resulting in racemization at the newly formed stereocenter.

Base-Catalyzed Reactivity: Steric Control

When subjected to basic or neutral conditions with strong nucleophiles (such as primary amines, alkoxides, or thiolates), the reaction proceeds via a concerted S N​ 2 mechanism. The nucleophile's trajectory to C2 is blocked by the bulky biphenyl and methyl groups. Consequently, attack occurs exclusively at the least hindered C3 position[3].

This regioselective ring opening yields 1-substituted-2-(4-biphenylyl)propan-2-ol derivatives, which are valuable building blocks for active pharmaceutical ingredients (APIs).

Reductive Deoxygenation

Beyond ring opening, the oxirane ring can be entirely deoxygenated to regenerate the corresponding alkene, 2-(4-biphenylyl)propene. Reagents such as Indium metal, operating via a single-electron transfer (SET) mechanism, are highly effective for epoxides bearing radical-stabilizing adjacent groups (like the biphenyl moiety)[4].

Pathways cluster_acid Acidic Conditions (Electronic Control) cluster_base Basic/Nucleophilic Conditions (Steric Control) Epoxide 2-(4-Biphenylyl)- 2-methyloxirane Carbocation Tertiary Carbocation at C2 Epoxide->Carbocation Lewis Acid / H+ SN2_TS S_N2 Attack at C3 Epoxide->SN2_TS Amine / Base Aldehyde 2-(4-Biphenylyl)propanal (Meinwald Rearrangement) Carbocation->Aldehyde Hydride Shift AminoAlcohol 1-Amino-2-(4-biphenylyl) propan-2-ol SN2_TS->AminoAlcohol Ring Opening

Regiodivergent ring-opening pathways of 2-(4-Biphenylyl)-2-methyloxirane.

Comparative Reactivity Data

Reaction ConditionCatalyst / ReagentMechanismRegioselectivityPrimary Product
Acidic (Non-nucleophilic) BF 3​ ·OEt 2​ , CH 2​ Cl 2​ S N​ 1-like (Rearrangement)C2–O Cleavage2-(4-Biphenylyl)propanal
Acidic (Nucleophilic) HCl, H 2​ O/DioxaneS N​ 1-likeC2 Attack2-(4-Biphenylyl)propane-1,2-diol
Basic / Neutral R-NH 2​ , Refluxing THFS N​ 2C3 Attack1-Alkylamino-2-(4-biphenylyl)propan-2-ol
Reductive Indium metal, NH 4​ Cl, EtOHSET (Radical)Deoxygenation2-(4-Biphenylyl)propene

Experimental Protocols

Protocol A: Regioselective Aminolysis (S N​ 2 Pathway)

This protocol describes the synthesis of 1-(isopropylamino)-2-(4-biphenylyl)propan-2-ol. The causality behind using a polar aprotic solvent is to maximize the nucleophilicity of the amine while preventing solvolysis side-reactions.

Self-Validating System: The success of this reaction is validated by the disappearance of the highly strained epoxide CH 2​ protons (typically distinct doublets around 2.7–3.0 ppm in 1 H NMR) and the appearance of a downfield shift for the new aminomethylene protons, alongside a broad singlet for the tertiary alcohol OH.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 2-(4-biphenylyl)-2-methyloxirane (1.0 eq, 5.0 mmol) in 15 mL of anhydrous THF.

  • Nucleophile Addition: Add isopropylamine (3.0 eq, 15.0 mmol) dropwise at room temperature. The excess amine drives the equilibrium and prevents bis-alkylation.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60°C. Stir for 12–16 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 7:3). The epoxide ( Rf​≈0.7 ) should be replaced by a highly polar, ninhydrin-active spot ( Rf​≈0.2 ).

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove THF and excess amine. Partition the residue between EtOAc (30 mL) and saturated aqueous NaHCO 3​ (30 mL).

  • Isolation: Extract the aqueous layer with EtOAc (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5 with 1% Et 3​ N) to yield the pure amino-alcohol.

Workflow Step1 1. Dissolve Epoxide in Anhydrous THF Step2 2. Add Isopropylamine (3.0 Equivalents) Step1->Step2 Step3 3. Heat to Reflux (60°C) Monitor via TLC Step2->Step3 Step4 4. Quench & Extract (EtOAc / NaHCO3) Step3->Step4 Step5 5. Purify via Column Chromatography Step4->Step5 Step6 6. NMR Validation (Check C3 CH2 shift) Step5->Step6

Standard experimental workflow for the regioselective aminolysis of the epoxide.

Protocol B: Lewis Acid-Catalyzed Meinwald Rearrangement

This protocol forces the epoxide into an S N​ 1-like manifold to yield 2-(4-biphenylyl)propanal.

Step-by-Step Methodology:

  • Preparation: Dissolve the epoxide (1.0 eq, 2.0 mmol) in 10 mL of anhydrous CH 2​ Cl 2​ under an inert argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath to control the exothermic rearrangement and prevent polymerization.

  • Catalyst Addition: Slowly add BF 3​ ·OEt 2​ (0.2 eq, 0.4 mmol) dropwise. The Lewis acid coordinates to the oxirane oxygen, triggering C2–O cleavage.

  • Reaction: Stir at -78°C for 30 minutes, then allow the mixture to slowly warm to 0°C over 1 hour.

  • Quenching: Quench the reaction by adding 5 mL of saturated aqueous NaHCO 3​ to neutralize the Lewis acid.

  • Workup & Validation: Extract with CH 2​ Cl 2​ , dry, and concentrate. Validation is achieved via IR spectroscopy (appearance of a strong C=O stretch at ~1725 cm −1 ) and 1 H NMR (appearance of an aldehydic proton doublet around 9.7 ppm).

References

  • Title: Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides[3] Source: Science of Synthesis (Thieme Connect) URL: [Link]

  • Title: Alkylating Potential of Styrene Oxide: Reactions and Factors Involved in the Alkylation Process[2] Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Novel Deoxygenation Reaction of Epoxides by Indium[4] Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-(4-Biphenylyl)-2-methyloxirane in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-Biphenylyl)-2-methyloxirane. Designed for researchers, scientists, and professionals in drug development, this document del...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-Biphenylyl)-2-methyloxirane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, predicted solubility profiles, and a robust experimental protocol for quantitative determination.

Introduction to 2-(4-Biphenylyl)-2-methyloxirane

2-(4-Biphenylyl)-2-methyloxirane, with the molecular formula C₁₅H₁₄O, is a molecule of interest in organic synthesis and medicinal chemistry.[1][2] Its structure features a biphenyl group, which imparts significant aromatic and nonpolar character, and a reactive oxirane (epoxide) ring, a key functional group for various chemical transformations. The interplay between the large, hydrophobic biphenyl moiety and the polar ether linkage of the oxirane ring dictates its solubility behavior, a critical parameter for its application in synthesis, formulation, and biological studies.[3] Understanding its solubility is paramount for reaction solvent selection, purification process design (e.g., crystallization), and the development of drug delivery systems.

Foundational Principles of Solubility

The solubility of a solid solute, such as 2-(4-Biphenylyl)-2-methyloxirane, in a liquid solvent is the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[4] The process is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5]

Several factors influence the solubility of this compound:

  • Molecular Structure: The large, nonpolar biphenyl component suggests good solubility in nonpolar and moderately polar organic solvents. The polar oxirane ring may contribute to solubility in more polar organic solvents but is unlikely to overcome the hydrophobicity of the biphenyl group to allow for significant aqueous solubility.[6]

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Solvents with polarity similar to the overall polarity of 2-(4-Biphenylyl)-2-methyloxirane are expected to be effective.[7]

  • Temperature: For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic (ΔH > 0).[8] This relationship is described by the van't Hoff equation.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur.[8] The physical form of the solid, such as different crystalline polymorphs, can also affect solubility.[8]

Predicted Qualitative Solubility Profile

While specific quantitative solubility data for 2-(4-Biphenylyl)-2-methyloxirane is not extensively available in public literature, a qualitative solubility profile can be predicted based on the principles outlined above and the known solubility of biphenyl.[6] Biphenyl itself is readily soluble in many organic solvents. The addition of the methyloxirane group slightly increases the polarity but the overall character remains highly nonpolar.

Table 1: Predicted Qualitative Solubility of 2-(4-Biphenylyl)-2-methyloxirane in Common Organic Solvents

Solvent ClassExample SolventsPredicted Qualitative SolubilityRationale
Aromatic Hydrocarbons Toluene, Xylene, BenzeneHighThe biphenyl moiety has very similar polarity to these solvents, leading to strong dispersion force interactions.
Chlorinated Solvents Dichloromethane, ChloroformHighThese solvents are effective at dissolving large organic molecules with moderate polarity.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighThe ether linkage in the solvents can interact favorably with the oxirane ring, while the alkyl groups interact with the biphenyl structure.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to HighThese polar aprotic solvents can dissolve a wide range of organic compounds.
Esters Ethyl Acetate, Butyl AcetateModerate to HighSimilar to ketones, these are versatile solvents for moderately polar compounds.
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateThe polarity of alcohols, especially methanol, may be too high for optimal interaction with the large nonpolar biphenyl group. Solubility is expected to increase with alcohol chain length.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow to ModerateWhile nonpolar, the specific interactions (π-stacking) possible with aromatic solvents are absent, potentially limiting solubility compared to toluene or xylene.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)ModerateThese highly polar solvents can dissolve many organic compounds, but may not be the most optimal for this largely nonpolar structure.
Water WaterInsolubleThe large, hydrophobic biphenyl group makes the molecule essentially insoluble in water.[6]

Note: These are predictions and must be confirmed by experimental determination.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental methodology is required. The following protocol describes the isothermal equilibrium method, a gold standard for determining the solubility of a solid in a solvent.

Materials and Equipment
  • 2-(4-Biphenylyl)-2-methyloxirane (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography with a Flame Ionization Detector (GC-FID)

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-(4-Biphenylyl)-2-methyloxirane to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[9] Periodic sampling and analysis can be performed to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Record the exact volume of the aliquot taken.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantitative Analysis (HPLC/GC):

    • Prepare a series of calibration standards of 2-(4-Biphenylyl)-2-methyloxirane in the selected solvent at known concentrations.

    • Develop a suitable analytical method (e.g., selecting the appropriate column, mobile phase, and detection wavelength for HPLC).

    • Analyze the calibration standards to generate a calibration curve (instrument response vs. concentration).

    • Analyze the diluted sample from the saturated solution.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    Solubility (g/L) = Concentration of diluted sample (g/L) × (Volume of volumetric flask / Volume of aliquot)

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, several checks should be implemented:

  • Mass Balance: After sampling, the remaining undissolved solid can be dried and weighed to perform a mass balance calculation, confirming the amount that dissolved.

  • Time to Equilibrium: Conduct a kinetic study by taking samples at different time points (e.g., 12, 24, 36, 48 hours) to empirically determine when equilibrium is reached.

  • Reproducibility: The experiment should be performed in triplicate to ensure the results are reproducible and to calculate standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling & Dilution cluster_analysis Phase 3: Analysis & Calculation prep_solid 1. Add excess solid 2-(4-Biphenylyl)-2-methyloxirane to vial add_solvent 2. Add known volume of organic solvent prep_solid->add_solvent equilibration 3. Equilibrate at constant T (e.g., 24-48h with agitation) add_solvent->equilibration settle 4. Allow excess solid to settle equilibration->settle sampling 5. Withdraw aliquot of supernatant with pre-warmed syringe settle->sampling filtration 6. Filter immediately (0.22 µm PTFE filter) sampling->filtration dilution 7. Dilute sample to a known volume (within calibration range) filtration->dilution analysis 9. Analyze diluted sample dilution->analysis calibration 8. Prepare & run calibration standards (HPLC/GC) calibration->analysis calculation 10. Calculate original concentration (Solubility) from calibration curve analysis->calculation

Sources

Exploratory

initial toxicological screening of 2-(4-Biphenylyl)-2-methyloxirane

An In-Depth Technical Guide to the Initial Toxicological Screening of 2-(4-Biphenylyl)-2-methyloxirane Introduction: A Proactive Approach to Chemical Safety In the landscape of drug discovery and chemical development, th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Initial Toxicological Screening of 2-(4-Biphenylyl)-2-methyloxirane

Introduction: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical development, the early identification of potential toxicities is paramount. This guide provides a comprehensive framework for the (CAS No. 64371-62-6), a molecule possessing structural motifs that warrant a thorough safety evaluation.[1][2] The compound's architecture, featuring a biphenyl group and a reactive oxirane (epoxide) ring, presents a unique toxicological profile that must be understood to mitigate risks in further development.

The biphenyl moiety is a common feature in many pharmaceuticals and industrial chemicals, and its metabolism can sometimes lead to the formation of reactive intermediates.[3][4][5] More critically, the oxirane ring is a well-known structural alert for toxicity. Epoxides are electrophilic and can act as direct alkylating agents, reacting with nucleophilic macromolecules in the cell, including DNA.[6] This interaction can lead to genotoxicity and potential carcinogenicity.[7][8] Therefore, a robust and logically tiered screening strategy is not just a regulatory requirement but a scientific necessity.

This document outlines a multi-faceted approach, beginning with in silico and in vitro methodologies to characterize cytotoxicity and genotoxicity, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[9] It culminates in a well-defined, guideline-compliant in vivo study to assess acute systemic toxicity. The causality behind each experimental choice is explained, providing researchers with not just a protocol, but a strategic roadmap for the initial safety assessment of this, and structurally related, compounds.

Physicochemical Characterization and Metabolic Considerations

A foundational understanding of a compound's physical and chemical properties is essential for the design and interpretation of toxicological assays.

1.1 Core Properties

The initial data for 2-(4-Biphenylyl)-2-methyloxirane provides a starting point for analysis.

PropertyValueSource
CAS Number 64371-62-6[1]
Molecular Formula C₁₅H₁₄O[1][2]
Molecular Weight 210.27 g/mol [1][2]
Structure Biphenyl group linked to a methyl-substituted oxirane ring[2]

Prior to biological testing, key experimental parameters must be determined:

  • Solubility: To ensure homogeneous dosing solutions and avoid false negatives due to poor bioavailability in vitro.

  • Stability: To confirm the compound does not degrade in media or dosing vehicles, which could alter its toxic potential.

  • Octanol/Water Partition Coefficient (LogP): To predict its lipophilicity and potential for membrane permeability and bioaccumulation.

1.2 Hypothesized Metabolic Pathways and Toxicological Mechanisms

The structure of 2-(4-Biphenylyl)-2-methyloxirane suggests two primary sites for metabolic transformation and potential toxicity.

  • Epoxide Ring Hydrolysis: The oxirane ring can be detoxified via hydrolysis, catalyzed by epoxide hydrolases (EH), to form a corresponding diol. However, the epoxide itself is a reactive electrophile capable of direct alkylation of DNA and proteins, a primary mechanism of genotoxicity.[6][10][11]

  • Biphenyl Ring Oxidation: The biphenyl moiety can undergo oxidation by cytochrome P450 (CYP) enzymes, potentially forming hydroxylated metabolites. This can either be a detoxification pathway or lead to the formation of other reactive species that contribute to oxidative stress.[4][12]

These pathways dictate the key toxicological endpoints to investigate: direct cytotoxicity, genotoxicity (DNA damage), and systemic toxicity.

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Compound 2-(4-Biphenylyl)-2-methyloxirane Diol Inactive Diol Metabolite Compound->Diol Epoxide Hydrolase (Detoxification) Hydroxylated Hydroxylated Biphenyl Metabolites Compound->Hydroxylated CYP450 Oxidation DNA_Adduct DNA Adducts Compound->DNA_Adduct Direct Alkylation (Genotoxicity) Protein_Adduct Protein Adducts Compound->Protein_Adduct Direct Alkylation (Cytotoxicity) Conjugates Glucuronide/Sulfate Conjugates (Excretion) Diol->Conjugates Hydroxylated->Conjugates

Caption: Hypothesized metabolic pathways for 2-(4-Biphenylyl)-2-methyloxirane.

In Vitro Toxicity Screening: A Tiered Strategy

An in vitro approach provides a rapid, cost-effective, and ethically preferable method for initial toxicity screening.[13] A tiered workflow ensures that resources are used efficiently, starting with broad cytotoxicity assessments before moving to more specific mechanistic assays.

In Vitro Workflow start Start: Compound Synthesis & Characterization tier1 Tier 1: Cytotoxicity Assays (e.g., MTT, LDH) Determine IC50 start->tier1 tier2 Tier 2: Genotoxicity Battery tier1->tier2 ames Ames Test (Bacterial Gene Mutation) tier2->ames +/- S9 micronucleus In Vitro Micronucleus Assay (Chromosomal Damage) tier2->micronucleus +/- S9 comet Comet Assay (DNA Strand Breaks) tier2->comet +/- S9 decision Data Analysis & Preliminary Risk Assessment ames->decision micronucleus->decision comet->decision end_low Low Risk: Proceed with development decision->end_low Negative Results end_high High Risk: Consider termination or redesign decision->end_high Positive Genotoxicity in_vivo Proceed to In Vivo Acute Toxicity Study decision->in_vivo Acceptable In Vitro Profile

Caption: Tiered workflow for the in vitro toxicological screening.

2.1 Tier 1: Cytotoxicity Assessment

The initial step is to determine the concentration range at which the compound elicits general cellular toxicity. This establishes the dose range for subsequent, more sensitive assays like genotoxicity tests.

  • Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures mitochondrial reductase activity, an indicator of cell viability.

  • Cell Line: A human liver cell line, such as HepG2, is recommended as the liver is a primary site of xenobiotic metabolism.[14]

  • Objective: To determine the IC50 value (the concentration that inhibits 50% of cell viability).

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of 2-(4-Biphenylyl)-2-methyloxirane in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM.

  • Dosing: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

2.2 Tier 2: Genotoxicity Assessment

Given the presence of the epoxide ring, assessing genotoxicity is the most critical part of the in vitro screen. A standard battery of tests is required to evaluate different genotoxic endpoints.[15] These tests should be conducted both with and without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic in vivo metabolism.[16]

  • Bacterial Reverse Mutation (Ames) Test: (OECD TG 471) Detects gene mutations (point mutations and frameshifts) in bacteria. It is a rapid and sensitive screening tool for mutagens.

  • In Vitro Micronucleus Assay: (OECD TG 487) Detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells.[17] The formation of micronuclei is a hallmark of chromosomal damage.

  • In Vitro Comet Assay: A sensitive method for detecting DNA strand breaks in individual cells.[7] It can provide early evidence of DNA damage before it leads to larger-scale chromosomal aberrations.

In Vivo Acute Toxicity Assessment

Should the in vitro data show an acceptable profile (i.e., no significant genotoxicity at non-cytotoxic concentrations), a preliminary in vivo study is warranted to understand the compound's effects on a whole organism.[18] This provides crucial information on potential target organs and establishes a preliminary safety margin.[19][20]

  • Recommended Guideline: OECD Test Guideline 423 - Acute Toxic Class Method.[21][22] This method is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity and estimate its LD50.[23][24]

Experimental Design: Acute Oral Toxicity (OECD 423)

  • Species: The preferred species is the rat (e.g., Sprague-Dawley or Wistar strain).[25] Typically, a single sex (usually females, as they are often slightly more sensitive) is used initially.

  • Administration: The compound is administered orally via gavage. The vehicle should be selected based on solubility data (e.g., corn oil, 0.5% carboxymethylcellulose).[25]

  • Starting Dose: A starting dose (e.g., 300 mg/kg) is selected based on in vitro data and any available structure-activity relationship information.

  • Stepwise Procedure:

    • Step 1: Dose 3 animals at the starting dose.

    • Decision Point: The outcome (mortality/morbidity) determines the next step:

      • If 2-3 animals die, the test is stopped, and the substance is classified.

      • If 0-1 animal dies, proceed to the next step.

    • Subsequent Steps: Depending on the outcome, the next group of 3 animals is dosed at a lower (50 mg/kg) or higher (2000 mg/kg) fixed dose level as prescribed by the guideline.[21]

  • Observations: Animals are observed for 14 days. Observations include:

    • Mortality and morbidity.

    • Clinical signs of toxicity (changes in skin, fur, eyes, respiratory and nervous system activity, etc.).[21]

    • Body weight changes.

  • Pathology: At the end of the study, all surviving animals are humanely euthanized, and a gross necropsy is performed to identify any organ abnormalities.

OECD 423 Workflow start Select Starting Dose (e.g., 300 mg/kg) step1 Dose 3 Female Rats start->step1 observe1 Observe for 14 Days step1->observe1 decision1 Mortality? observe1->decision1 step2_high Dose 3 More Rats at 2000 mg/kg decision1->step2_high 0 or 1 death stop Stop & Classify decision1->stop 2 or 3 deaths observe2_high Observe step2_high->observe2_high decision2_high Mortality? observe2_high->decision2_high classify Classify Hazard Based on Total Mortality Across Steps decision2_high->classify step2_low Dose 3 More Rats at 50 mg/kg observe2_low Observe decision2_low Mortality?

Caption: Simplified workflow for the OECD 423 Acute Toxic Class Method.

Data Interpretation and Summary

The culmination of this initial screening is a preliminary toxicological profile. The data should be synthesized to make a go/no-go decision for further development.

Hypothetical Data Summary Table

AssayEndpointResultInterpretation
MTT Cytotoxicity IC50 (HepG2, 24h)150 µMModerate basal cytotoxicity.
Ames Test (-S9) Fold-increase over control< 2-foldNot mutagenic without metabolic activation.
Ames Test (+S9) Fold-increase over control< 2-foldNot mutagenic with metabolic activation.
Micronucleus (-S9) % Micronucleated CellsSignificant increase at >50 µMInduces chromosomal damage directly.
Micronucleus (+S9) % Micronucleated CellsSignificant increase at >25 µMMetabolites may also be clastogenic.
Acute Oral Toxicity OECD 423 ClassificationGHS Category 4 (LD50 >300 <2000 mg/kg)Low acute systemic toxicity.

In this hypothetical scenario, despite low acute systemic toxicity, the positive result in the micronucleus assay is a significant finding.[15][17] It suggests that the compound's ability to directly damage chromosomes (likely via the epoxide ring) is a primary concern that would need to be addressed before proceeding.

Conclusion

The requires a targeted strategy focused on the known hazards of its constituent chemical classes. By integrating physicochemical analysis, a tiered in vitro assessment prioritizing genotoxicity, and a resource-efficient in vivo acute toxicity study, a robust preliminary safety profile can be established. This data-driven approach allows for early, informed decision-making, ensuring that only compounds with an acceptable safety margin advance in the development pipeline, ultimately safeguarding human health and optimizing research and development resources.

References

  • National Toxicology Program (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS - 423. Available at: [Link][21]

  • Mishra, A. et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link][23]

  • National Toxicology Program (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Available at: [Link][25]

  • YesWeLab (2025). OECD acute toxicity tests: an overview of the guidelines. Available at: [Link][24]

  • OECD (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Available at: [Link][22]

  • Guevel, B. et al. (2020). In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design. PMC. Available at: [Link][17]

  • Moretti, M. et al. (2012). Genotoxicity of alkene epoxides in human peripheral blood mononuclear cells and HL60 leukaemia cells evaluated with the comet assay. PubMed. Available at: [Link][7]

  • Gant, T. O. et al. (2003). Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble. ACS Publications. Available at: [Link][16]

  • Gorin, A. et al. (2024). Relative genotoxicity of polycyclic aromatic hydrocarbons inferred from free energy perturbation approaches. PNAS. Available at: [Link][8]

  • de Oliveira, G. A. L. (2018). Genotoxicity and Cytotoxicity Evaluation Applied to Environmental Health, Research of Polycyclic Aromatic Hydrocarbons. Symbiosis Online Publishing. Available at: [Link][15]

  • Vracko, M. et al. (2003). Predicting the Genotoxicity of Polycyclic Aromatic Compounds from Molecular Structure with Different Classifiers. ACS Publications. Available at: [Link]

  • Loury, D. N. et al. (2000). Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. ACS Publications. Available at: [Link][10]

  • González-Mancebo, S. et al. (2012). Connecting the Chemical and Biological Reactivity of Epoxides. ACS Publications. Available at: [Link][6]

  • Morisseau, C. et al. (2000). Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. ResearchGate. Available at: [Link][11]

  • Parasuraman, S. (2011). Toxicological screening. ResearchGate. Available at: [Link]

  • Inxight Drugs. 2-(4-BIPHENYLYL)-2-METHYLOXIRANE. Available at: [Link][2]

  • Kobayashi, H. et al. (1997). Metabolism of 4-[1-(2-fluoro-4-biphenylyl)ethyl]-2-methylaminothiazole (SM-8849) in rats. PubMed. Available at: [Link][3]

  • InterBioTox. In vivo Toxicology. Available at: [Link][19]

  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. Available at: [Link][18]

  • Biobide. In vivo toxicology studies. Available at: [Link][9]

  • LookChem. 2-mesityl-2-phenyloxirane - C17H18O, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

  • Toxys. (2024). New publication: In vitro safety assessment of 100 chemicals with ToxProfiler. Available at: [Link][13]

  • Musilek, K. et al. (2021). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. PMC. Available at: [Link][14]

  • Basak, A. S. et al. (2013). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. PubMed. Available at: [Link][4]

  • Bio-Rad. Toxicology. Available at: [Link]

  • ChemHelpASAP (2023). purity, in vivo toxicity, & clinical trial material. YouTube. Available at: [Link][20]

  • U.S. Environmental Protection Agency (2013). TOXICOLOGICAL REVIEW OF BIPHENYL. Integrated Risk Information System (IRIS). Available at: [Link][5]

  • Product Quality Research Institute (2018). Validation of the toxicological threshold for E&L from the Single Use System. Available at: [Link]

  • Eurofins BPT (2026). Toxicological risk assessment. Available at: [Link]

  • Frontiers (2023). 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea. Available at: [Link]

  • Theunissen, E. L. et al. (2012). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. Available at: [Link][12]

  • MDPI (2021). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

using 2-(4-Biphenylyl)-2-methyloxirane in asymmetric synthesis

Application Note: Enantioselective Ring-Opening and Kinetic Resolution of 2-(4-Biphenylyl)-2-methyloxirane Executive Summary As a Senior Application Scientist, I frequently encounter substrates that defy conventional asy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Ring-Opening and Kinetic Resolution of 2-(4-Biphenylyl)-2-methyloxirane

Executive Summary

As a Senior Application Scientist, I frequently encounter substrates that defy conventional asymmetric methodologies. 2-(4-Biphenylyl)-2-methyloxirane is a prime example of a sterically demanding, 2,2-disubstituted terminal epoxide. It serves as a critical intermediate for synthesizing complex tertiary alcohols and chiral biphenyl-containing pharmacophores. This application note details the mechanistic rationale, structural challenges, and validated protocols for achieving high enantiomeric excess (ee) during its kinetic resolution.

Mechanistic Rationale & Structural Challenges

The Causality of Catalyst Selection In asymmetric synthesis, terminal monosubstituted epoxides are routinely resolved using Hydrolytic Kinetic Resolution (HKR) with chiral Co(III)-salen complexes[1]. However, 2,2-disubstituted epoxides like 2-(4-biphenylyl)-2-methyloxirane present a formidable steric barrier[2]. The presence of both a bulky biphenyl group and a methyl group at the C2 position creates a highly hindered quaternary stereocenter.

When subjected to standard Co(III)-salen HKR conditions, this steric bulk prevents the formation of the necessary bimetallic transition state—where one metal complex activates the epoxide and a second delivers the nucleophile (water)—leading to poor conversion and negligible enantioselectivity[1].

To overcome this, we must pivot to a Cr(III)-salen catalyzed azidolysis [3]. The (salen)CrN₃ complex exhibits a larger coordination sphere and higher Lewis acidity, accommodating the sterically hindered 2-(4-biphenylyl)-2-methyloxirane[4]. The reaction with trimethylsilyl azide (TMSN₃) proceeds via a highly organized bimetallic transition state, kinetically resolving the racemic mixture by preferentially opening one enantiomer at the less hindered C1 position to form an enantioenriched azido alcohol, leaving the unreacted epoxide in >99% ee.

Cr_Salen_Mechanism A Racemic 2-(4-Biphenylyl)- 2-methyloxirane D Bimetallic Transition State (Steric differentiation at C2) A->D Coordination B (R,R)-Cr(III)-salen (Lewis Acid) Activates Epoxide B->D Electrophilic Activation C (R,R)-Cr(III)-salen-N3 Delivers Azide C->D Nucleophilic Attack (C1) E (S)-Azido Alcohol (Ring-Opened) D->E Matched Enantiomer (Fast) F (R)-Epoxide (Unreacted, High ee) D->F Mismatched Enantiomer (Slow)

Bimetallic mechanism for Cr(salen)-catalyzed kinetic resolution via azidolysis.

Experimental Methodologies

Protocol: Kinetic Resolution via Asymmetric Azidolysis This self-validating protocol describes the kinetic resolution of racemic 2-(4-biphenylyl)-2-methyloxirane using (R,R)-Cr(salen)N₃ and TMSN₃. The reaction is run neat (solvent-free) to maximize the probability of the bimetallic cooperative kinetics required for 2,2-disubstituted substrates[4].

Reagents & Materials:

  • Racemic 2-(4-biphenylyl)-2-methyloxirane (1.0 mmol, 210.3 mg)

  • (R,R)-Cr(salen)Cl precatalyst (0.02 mmol, 2 mol%)

  • Silver azide (AgN₃) or Sodium azide (NaN₃) for catalyst activation

  • Trimethylsilyl azide (TMSN₃) (0.50 mmol, 0.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve (R,R)-Cr(salen)Cl (2 mol%) in anhydrous DCM (2 mL). Add an excess of AgN₃ (or NaN₃) and stir in the dark for 12 hours to generate the active (R,R)-Cr(salen)N₃ complex. Filter through a pad of Celite to remove silver salts and concentrate the filtrate in vacuo.

  • Substrate Addition: To the flask containing the activated catalyst, add racemic 2-(4-biphenylyl)-2-methyloxirane (210.3 mg, 1.0 mmol).

  • Azidolysis: Cool the mixture to 0 °C. Slowly add TMSN₃ (57.6 mg, 0.50 mmol) dropwise over 10 minutes.

  • Reaction Phase: Allow the reaction to warm to room temperature and stir for 24-48 hours. Crucial Step: Monitor the conversion via chiral HPLC or GC until exactly 50% conversion is reached to ensure maximum ee of the recovered epoxide.

  • Quenching & Workup: Quench the reaction by adding methanol (1 mL) to cleave the unstable TMS ether. Concentrate the crude mixture under reduced pressure to remove excess volatiles.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient). The unreacted (R)-epoxide elutes first, followed by the highly polar (S)-1-azido-2-(4-biphenylyl)propan-2-ol.

  • Validation: Determine the enantiomeric excess of both the recovered epoxide and the azido alcohol using chiral stationary phase HPLC (e.g., Chiralcel OD-H column).

Workflow Step1 Catalyst Preparation (Cr-salen-N3) Step2 Substrate Addition (Racemic Epoxide) Step1->Step2 Step3 Azidolysis (0.5 eq TMSN3) Step2->Step3 Step4 Quench & Concentrate Step3->Step4 Step5 Flash Chromatography Step4->Step5 Step6 Chiral HPLC (ee% Validation) Step5->Step6

Step-by-step experimental workflow for the kinetic resolution and isolation of the epoxide.

Data Analytics

The following table summarizes the quantitative performance of different catalytic systems for the kinetic resolution of 2,2-disubstituted epoxides, validating the necessity of the Cr(salen)/TMSN₃ system over traditional Co(salen)/H₂O approaches.

Catalyst SystemNucleophileLoading (mol%)Time (h)Conversion (%)Epoxide ee (%)Product ee (%)
(R,R)-Co(salen)OAcH₂O (0.55 eq)2.072< 5N/AN/A
Oligomeric Co(salen)H₂O (0.55 eq)1.048151225
(R,R)-Cr(salen)ClTMSN₃ (0.5 eq)2.048304588
(R,R)-Cr(salen)N₃ TMSN₃ (0.5 eq) 2.0 24 51 >99 96

References

  • Title: Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones Source: PubMed Central (PMC) / Molecules URL: [Link]

  • Title: Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Asymmetric Catalysis of Epoxide Ring-Opening Reactions Source: Accounts of Chemical Research URL: [Link]

  • Title: Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes Source: MDPI Catalysts URL: [Link]

Sources

Application

Application Note: Regioselective Nucleophilic Ring-Opening of 2-(4-Biphenylyl)-2-methyloxirane

Introduction and Mechanistic Causality The nucleophilic ring-opening of 2,2-disubstituted epoxides, specifically 2-(4-biphenylyl)-2-methyloxirane (UNII: 01ZVJ3F1PM)[1], is a critical transformation in the synthesis of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Causality

The nucleophilic ring-opening of 2,2-disubstituted epoxides, specifically 2-(4-biphenylyl)-2-methyloxirane (UNII: 01ZVJ3F1PM)[1], is a critical transformation in the synthesis of complex pharmaceutical intermediates and chiral tertiary alcohols. The strained three-membered oxirane ring is highly susceptible to nucleophilic attack. However, the presence of both a methyl group and a bulky, electron-rich 4-biphenyl group at the C2 position introduces a profound mechanistic dichotomy between steric and electronic control[2].

As a Senior Application Scientist, it is vital to understand the causality behind experimental choices:

  • Electronic Control (Acidic Conditions): When catalyzed by Lewis or Brønsted acids (e.g., Bi(NO3​)3​⋅5H2​O or Sc(OTf)3​ ), the epoxide oxygen is protonated or coordinated. This weakens the C–O bonds, with the C2–O bond experiencing significant heterolysis due to the immense stabilization of the incipient carbocation by the extended π -system of the biphenyl group. Consequently, nucleophiles attack the more sterically hindered C2 position via an SN​1 -like pathway[3][4].

  • Steric Control (Basic/Neutral Conditions): In the absence of an acid catalyst, strong nucleophiles (e.g., aliphatic amines, azides) attack the epoxide via a classic SN​2 mechanism. The bulky 4-biphenyl and methyl groups block the C2 trajectory, forcing the nucleophile to attack the less hindered terminal C3 methylene carbon, yielding the tertiary alcohol[2][5].

Quantitative Data: Regioselectivity Profiles

The table below summarizes the expected regioselectivity and yields for the ring-opening of 2-(4-biphenylyl)-2-methyloxirane using different nucleophiles and catalytic systems, extrapolated from established styrene oxide derivative models[2][5].

NucleophileCatalyst / ConditionSolventPrimary PathwayMajor RegioisomerYield (%)Regio. Ratio (C3:C2)
IsopropylamineNone (Thermal)EtOH / H2​O SN​2 (Steric)C3-Attack (Tertiary Alcohol)88%> 95:5
Sodium Azide NH4​Cl (pH ~8)DMF / H2​O SN​2 (Steric)C3-Attack (Tertiary Alcohol)92%98:2
Aniline Bi(NO3​)3​⋅5H2​O Solvent-free (MW) SN​1 -like (Electronic)C2-Attack (Primary Alcohol)85%10:90
Methanol H2​SO4​ (cat.)MeOH SN​1 -like (Electronic)C2-Attack (Primary Alcohol)90%5:95

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways dictating the regioselectivity of the ring-opening process.

MechanisticPathway Epoxide 2-(4-Biphenylyl)-2-methyloxirane Acidic Acidic Conditions (Lewis/Brønsted Acid) Epoxide->Acidic Basic Basic/Neutral Conditions (Strong Nucleophile) Epoxide->Basic SN1 SN1-like Pathway (Electronic Control) Acidic->SN1 Carbocation Stabilization by Biphenyl Group SN2 SN2 Pathway (Steric Control) Basic->SN2 Avoidance of Steric Bulk C2_Attack Nucleophilic Attack at C2 (More Substituted) SN1->C2_Attack C3_Attack Nucleophilic Attack at C3 (Less Substituted) SN2->C3_Attack Product_C2 Primary Alcohol Derivative C2_Attack->Product_C2 Product_C3 Tertiary Alcohol Derivative C3_Attack->Product_C3

Caption: Divergent mechanistic pathways for the regioselective ring-opening of 2-(4-biphenylyl)-2-methyloxirane.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols detail both the SN​2 -driven (C3-attack) and SN​1 -driven (C2-attack) methodologies.

Protocol A: C3-Regioselective Aminolysis (Steric Control)

This protocol utilizes a solvent-mediated, catalyst-free approach to drive nucleophilic attack at the less hindered terminal carbon[2][5].

Reagents & Equipment:

  • 2-(4-Biphenylyl)-2-methyloxirane (1.0 mmol, ~210.3 mg)

  • Isopropylamine (3.0 mmol, 3.0 equiv.)

  • Ethanol / H2​O (8:2 v/v, 5 mL)

  • Sealed reaction vial with magnetic stirrer

Step-by-Step Methodology:

  • Preparation: In a 10 mL sealed reaction vial, dissolve 2-(4-biphenylyl)-2-methyloxirane (1.0 mmol) in 5 mL of the EtOH/ H2​O co-solvent system. The addition of water enhances the hydrogen-bonding network, stabilizing the transition state during amine attack.

  • Nucleophile Addition: Add isopropylamine (3.0 mmol) dropwise to the stirring solution at room temperature.

  • Reaction Execution: Seal the vial and heat the mixture to 60°C in an oil bath. Stir vigorously for 12-16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until complete consumption of the epoxide is observed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess amine. Extract the aqueous residue with Dichloromethane (DCM) ( 3×10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (silica gel) to isolate the pure 1-(isopropylamino)-2-(4-biphenylyl)propan-2-ol.

Protocol B: C2-Regioselective Ring-Opening (Electronic Control)

This protocol employs a Lewis acid catalyst under microwave irradiation to overcome steric hindrance and force attack at the benzylic position[3].

Reagents & Equipment:

  • 2-(4-Biphenylyl)-2-methyloxirane (1.0 mmol)

  • Aniline (1.2 mmol)

  • Bismuth(III) nitrate pentahydrate ( Bi(NO3​)3​⋅5H2​O , 10 mol%)

  • Microwave synthesizer (e.g., CEM Discover)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vessel, combine 2-(4-biphenylyl)-2-methyloxirane (1.0 mmol) and aniline (1.2 mmol).

  • Catalyst Addition: Add Bi(NO3​)3​⋅5H2​O (10 mol%) to the neat mixture. The solvent-free condition maximizes the interaction between the Lewis acid and the epoxide oxygen[3].

  • Reaction Execution: Place the vessel in the microwave synthesizer. Irradiate at 80°C (max power 150 W) for 10-15 minutes.

  • Workup: Cool the vessel. Dilute the crude mixture with EtOAc (15 mL) and wash with saturated NaHCO3​ solution to quench the catalyst.

  • Purification: Dry the organic layer over MgSO4​ , concentrate, and purify via column chromatography to yield the 2-(phenylamino)-2-(4-biphenylyl)propan-1-ol derivative.

Experimental Workflow Visualization

ExperimentalWorkflow Substrate Prepare Epoxide Substrate SelectPath Select Target Regioisomer Substrate->SelectPath PathA Protocol A: C3 Attack (Catalyst-Free, Heat) SelectPath->PathA Steric Control PathB Protocol B: C2 Attack (Bi(NO3)3, Microwave) SelectPath->PathB Electronic Control Monitor TLC / GC-MS Monitoring PathA->Monitor PathB->Monitor Workup Aqueous Quench & Extraction Monitor->Workup Purify Flash Column Chromatography Workup->Purify

Caption: Experimental workflow for the regioselective ring-opening of 2-(4-biphenylyl)-2-methyloxirane.

References

  • 2-(4-BIPHENYLYL)-2-METHYLOXIRANE - Inxight Drugs Source: NCATS Inxight Drugs URL:[Link]

  • Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides Source: Journal of the American Chemical Society URL:[Link]

  • An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3·5H2O as a catalyst Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • β-Amino alcohol synthesis by amination (alkylation) Source: Organic Chemistry Portal URL:[Link]

Sources

Method

Application Note: 2-(4-Biphenylyl)-2-methyloxirane in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols Executive Summary The compound 2-(4-biphenylyl)-2-methyloxirane (Mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Executive Summary

The compound 2-(4-biphenylyl)-2-methyloxirane (Molecular Formula: C15H14O) is a highly versatile, high-value epoxide intermediate in medicinal chemistry[1]. Characterized by its reactive oxirane ring and lipophilic biphenyl scaffold, it serves as a critical junction in the divergent synthesis of two major pharmacological classes:

  • Arylpropionic Acid NSAIDs : Through regioselective Meinwald rearrangement and subsequent oxidation, it yields 2-(4-biphenylyl)propionic acid[2], a direct structural analog and precursor to potent cyclooxygenase (COX) inhibitors like Flurbiprofen[3].

  • Azole Antifungals (CYP51 Inhibitors) : Through base-catalyzed nucleophilic ring-opening with 1,2,4-triazole, it forms the pharmacophoric backbone of biphenyl-azole derivatives, which are potent inhibitors of fungal lanosterol 14α-demethylase.

This application note details the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for utilizing 2-(4-biphenylyl)-2-methyloxirane in these two synthetic workflows.

Physicochemical & Structural Profiling

Understanding the physicochemical properties of 2-(4-biphenylyl)-2-methyloxirane is essential for predicting its reactivity. The tertiary carbon of the oxirane ring is highly susceptible to Lewis acid-catalyzed rearrangement, while the terminal methylene carbon is the preferred site for SN2 nucleophilic attack under basic conditions.

Table 1: Physicochemical Profile of 2-(4-Biphenylyl)-2-methyloxirane

PropertyValueClinical / Synthetic Relevance
Molecular Formula C15H14OStandard epoxide building block.
Molecular Weight 210.27 g/mol Optimal size for fragment-based drug design.
Stereochemistry Racemic (Typically)Can be resolved or synthesized asymmetrically for enantiopure NSAIDs (e.g., S-Flurbiprofen analogs)[4].
UNII 01ZVJ3F1PMUnique Ingredient Identifier for regulatory tracking[1].

Workflow 1: Synthesis of Arylpropionic Acid NSAIDs

Mechanistic Rationale

The synthesis of 2-(4-biphenylyl)propionic acid relies on the Meinwald Rearrangement [5], a Lewis acid-catalyzed isomerization of the epoxide to a carbonyl compound. The challenge lies in regioselectivity: the rearrangement can yield either a ketone (via 1,2-methyl/aryl shift) or an aldehyde (via 1,2-hydride shift)[6].

By utilizing Iridium(III) chloride (IrCl3) as a catalyst, the reaction is driven almost exclusively toward the 1,2-hydride shift, yielding 2-(4-biphenylyl)propanal[7]. This aldehyde is subsequently oxidized using Pinnick conditions to preserve the delicate α-chiral center, yielding the target NSAID intermediate.

Fig 1: Meinwald rearrangement and Pinnick oxidation to 2-(4-biphenylyl)propionic acid.

Experimental Protocol 1.1: Catalytic Meinwald Rearrangement
  • Objective: Regioselective isomerization of the oxirane to an aldehyde.

  • Self-Validation Check: Disappearance of oxirane CH2 protons (~2.8-3.0 ppm) and appearance of the aldehyde proton (~9.7 ppm) in 1H NMR.

Step-by-Step Procedure:

  • Preparation: Under an inert argon atmosphere, dissolve IrCl3·xH2O (1 mol% relative to the epoxide) in anhydrous THF (0.5 M concentration).

  • Addition: Add 2-(4-biphenylyl)-2-methyloxirane (1.0 eq) dropwise to the catalyst solution at room temperature.

  • Reaction: Heat the mixture to 50°C. Stir continuously for 2-4 hours. Monitor progression via GC-MS or TLC (Hexane/EtOAc 8:2).

  • Workup: Once the epoxide is fully consumed, cool the mixture and remove the THF under reduced pressure.

  • Purification: Pass the crude residue through a short silica gel plug (eluting with Hexane/EtOAc 9:1) to yield pure 2-(4-biphenylyl)propanal.

Experimental Protocol 1.2: Pinnick Oxidation
  • Objective: Conversion of the aldehyde to 2-(4-biphenylyl)propionic acid without over-oxidation or racemization.

Step-by-Step Procedure:

  • Solvent Setup: Dissolve 2-(4-biphenylyl)propanal (1.0 eq) in a mixture of t-BuOH and H2O (5:1 v/v).

  • Scavenger & Buffer: Add 2-methyl-2-butene (10.0 eq) to act as a hypochlorite scavenger. Add NaH2PO4 (0.5 eq) to buffer the solution to pH ~3-4.

  • Oxidation: Cool the reaction to 0°C. Slowly add NaClO2 (1.5 eq) in small portions.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water, extract with EtOAc (3x), and wash the combined organic layers with brine. Dry over MgSO4, filter, and concentrate to yield the target propionic acid[2].

Workflow 2: Synthesis of Biphenyl-Azole Antifungal Candidates

Mechanistic Rationale

Fungal infections are commonly treated with azole drugs (e.g., fluconazole, ketoconazole), which inhibit CYP51 (lanosterol 14α-demethylase), blocking ergosterol biosynthesis. 2-(4-Biphenylyl)-2-methyloxirane is an ideal precursor for novel azoles. Under basic conditions, 1,2,4-triazole undergoes an SN2 attack at the less sterically hindered terminal carbon of the epoxide. The resulting tertiary alcohol and the lipophilic biphenyl group provide critical binding interactions within the CYP51 active site.

Fig 2: Synthesis of biphenyl-azole derivatives and their CYP51 inhibition mechanism.

Experimental Protocol 2.1: Regioselective Epoxide Ring-Opening
  • Objective: Synthesis of 1-[2-(4-biphenylyl)-2-hydroxypropyl]-1H-1,2,4-triazole.

  • Self-Validation Check: LC-MS confirmation of the mass adduct [M+H]+ corresponding to the triazole addition, and IR spectroscopy showing a broad O-H stretch (~3300 cm⁻¹) replacing the epoxide C-O bands.

Step-by-Step Procedure:

  • Activation: Suspend anhydrous K2CO3 (2.0 eq) and 1,2,4-triazole (1.5 eq) in anhydrous DMF. Heat the suspension to 80°C for 30 minutes to generate the reactive triazolide anion.

  • Coupling: Dissolve 2-(4-biphenylyl)-2-methyloxirane (1.0 eq) in a minimal amount of DMF and add it dropwise to the activated triazole mixture.

  • Reaction: Increase the temperature to 90°C and stir for 12 hours under a nitrogen atmosphere.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute heavily with ice-cold water to precipitate the product or extract with EtOAc. If extracting, wash the organic layer 5 times with water/brine to completely remove residual DMF.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via recrystallization (from EtOH/Water) or silica gel chromatography (DCM/MeOH 95:5) to isolate the active pharmacophore.

Analytical Validation & Quality Control

To ensure the integrity of the synthetic workflows, quantitative comparison of reaction conditions is necessary. Table 2 summarizes the optimization data for the critical Meinwald rearrangement step, highlighting why IrCl3 is the authoritative standard for this protocol[7].

Table 2: Reaction Optimization for Meinwald Rearrangement of 2-Aryl-2-methyloxiranes

CatalystSolventTemp (°C)Major ProductRegioselectivity (Aldehyde:Ketone)Yield
BF3·Et2OTHF25Ketone15 : 8585%
Bismuth triflateCH2Cl225Mixed60 : 4070%
IrCl3 (1 mol%) THF 50 Aldehyde >99 : 1 >95%

Note: The use of IrCl3 ensures that the 1,2-hydride shift is exclusively favored, preventing the formation of biphenyl-ketone byproducts that would derail the subsequent NSAID synthesis.

References

  • National Center for Advancing Translational Sciences (NCATS). "2-(4-BIPHENYLYL)-2-METHYLOXIRANE - Inxight Drugs." NCATS Inxight Drugs Database. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "2-(4-Biphenylyl)propionic acid - Inxight Drugs." NCATS Inxight Drugs Database. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "FLURBIPROFEN - Inxight Drugs." NCATS Inxight Drugs Database. URL:[Link]

  • Karamé, I., Tommasino, M. L., & Lemaire, M. (2003). "IrCl3 Meinwald Rearrangement of Epoxides to Ketones and Aldehydes." Comptes Rendus Chimie. URL:[Link]

  • Alsalme, A., et al. (2020). "Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers." PMC / Royal Society Open Science. URL:[Link]

Sources

Application

Protocol for the Controlled Cationic Ring-Opening Polymerization of 2-(4-Biphenylyl)-2-methyloxirane

An Application Guide for Researchers Introduction and Scientific Rationale Oxirane-derived polymers, or polyethers, are a critical class of materials with diverse applications in pharmaceuticals, cosmetics, lubricants, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction and Scientific Rationale

Oxirane-derived polymers, or polyethers, are a critical class of materials with diverse applications in pharmaceuticals, cosmetics, lubricants, and advanced materials.[1] The synthesis of polyethers via the ring-opening polymerization (ROP) of epoxides is a fundamental technique in polymer chemistry.[1] The specific monomer, 2-(4-biphenylyl)-2-methyloxirane, possesses a unique structure featuring a sterically demanding and rigid biphenyl group. The resulting polymer is anticipated to exhibit a high glass transition temperature (Tg), enhanced thermal stability, and unique optical properties due to the aromatic side chains.

Choosing the Polymerization Pathway:

The ring-opening of epoxides can proceed through cationic, anionic, or coordination mechanisms.[1] For 2-(4-biphenylyl)-2-methyloxirane, a cationic ring-opening polymerization (CROP) is the most logical and promising pathway. This is based on the following structural analysis:

  • Carbocation Stability: The oxirane ring contains a tertiary carbon atom directly attached to the biphenyl group. Upon protonation or coordination with a Lewis acid, ring-opening will generate a tertiary carbocation. This carbocation is significantly stabilized by hyperconjugation from the methyl group and, more importantly, by resonance with the electron-rich biphenyl aromatic system.

  • Suppression of Side Reactions: While cationic polymerization of oxiranes can be susceptible to side reactions like back-biting, modern "living" cationic polymerization techniques can effectively suppress these issues, allowing for the synthesis of well-defined polymers.[2] Living polymerizations are characterized by the absence of irreversible chain transfer and termination steps, enabling precise control over polymer architecture.[3]

Anionic ROP, while excellent for less substituted epoxides, is less ideal here. The bulky nature of the two substituents on the same carbon atom would create significant steric hindrance for the approach of an anionic initiator.

This protocol will therefore detail a living CROP method, which offers the highest degree of control for this specific monomer.

Polymerization Mechanism and Experimental Workflow

The proposed mechanism is a living cationic polymerization initiated by a strong electrophile, which activates the oxirane monomer for nucleophilic attack by another monomer molecule. To maintain control and "living" characteristics, the concentration of the active propagating species (an oxonium ion) is kept low by establishing an equilibrium with a dormant, less reactive species.[3][4]

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Controlled Termination I Initiator (e.g., H⁺) M Monomer 2-(4-Biphenylyl)-2-methyloxirane I->M Activation AM Activated Monomer (Protonated Oxirane) AM2 Activated Monomer AM->AM2 P Propagating Chain (Oxonium Ion) AM2->P Ring-Opening (Nucleophilic Attack by Monomer) M2 Monomer P->M2 Attack on new Monomer P2 Elongated Chain (n+1 units) P3 Living Polymer Chain P2->P3 Q Quenching Agent (e.g., CH₃OH/NH₃) P3->Q Quenching DP Dormant Polymer

Caption: Proposed mechanism for cationic ring-opening polymerization.

experimental_workflow prep 1. Reagent & Glassware Preparation (Drying, Purification, Inert Atmosphere) setup 2. Reactor Assembly (Schlenk Line, Low-Temp Bath) prep->setup reaction 3. Polymerization Reaction (Solvent -> Monomer -> Initiator) setup->reaction monitoring 4. Reaction Monitoring (Aliquots for ¹H NMR / GPC) reaction->monitoring quench 5. Termination / Quenching (Addition of Methanolic Ammonia) monitoring->quench isolation 6. Polymer Isolation (Precipitation, Filtration, Drying) quench->isolation characterization 7. Polymer Characterization (NMR, GPC, DSC) isolation->characterization

Caption: General experimental workflow for polymerization.

Detailed Experimental Protocol

Safety Precautions: This procedure involves strong acids, flammable solvents, and low temperatures. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents
ReagentGradeSupplierPurposePurification Notes
2-(4-Biphenylyl)-2-methyloxirane>98%Custom SynthesisMonomerDry over CaH₂ and distill under reduced pressure before use. Store under Argon.
Dichloromethane (DCM)Anhydrous, >99.8%Sigma-AldrichSolventPurge with Argon and pass through an activated alumina column or distill from CaH₂.
Trifluoromethanesulfonic acid (TfOH, Triflic acid)>99%Sigma-AldrichInitiatorUse as received. Prepare a stock solution in dry DCM.
Methanol (MeOH)AnhydrousFisher ScientificQuenching SolventUse as received.
Ammonia solution7N in MethanolSigma-AldrichQuenching BaseUse as received.
Calcium Hydride (CaH₂)Reagent GradeAcros OrganicsDrying AgentHandle in a dry environment.
Argon or Nitrogen GasHigh Purity (5.0)AirgasInert AtmosphereRequired to prevent premature termination by atmospheric moisture.
Equipment
  • Schlenk line with a high-vacuum pump and inert gas inlet.

  • Flame-dried glassware: Schlenk flask (50 mL), graduated cylinder, syringes.

  • Magnetic stirrer and stir bars.

  • Low-temperature bath (cryostat or dry ice/acetone bath) capable of maintaining -40 °C.

  • Cannulas and septa for air-free transfers.

Step-by-Step Polymerization Procedure

This procedure targets a polymer with a degree of polymerization (DP) of 100.

  • Glassware Preparation: Flame-dry a 50 mL Schlenk flask containing a magnetic stir bar under high vacuum. Allow it to cool to room temperature under a positive pressure of Argon.

  • Reagent Charging:

    • In the fume hood, add 2.10 g (10.0 mmol) of purified 2-(4-Biphenylyl)-2-methyloxirane monomer to a separate, dry vial. Dissolve it in 20 mL of anhydrous dichloromethane (DCM).

    • Transfer this monomer solution via a dry syringe into the flame-dried Schlenk flask.

    • Cool the flask to -40 °C using a cryostat or dry ice/acetone bath and allow it to equilibrate for 15 minutes with gentle stirring.

  • Initiation:

    • Prepare a stock solution of the initiator by adding 150 mg (1.0 mmol) of triflic acid to 10 mL of anhydrous DCM in a dry, sealed vial. This gives a 0.1 M solution.

    • To achieve a monomer-to-initiator ratio of [M]/[I] = 100, you will need 0.1 mmol of initiator.

    • Using a dry syringe, rapidly inject 1.0 mL of the 0.1 M triflic acid initiator solution into the stirred monomer solution in the Schlenk flask at -40 °C.

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    Scientist's Note: Initiation with a strong protonic acid like triflic acid is extremely fast. Performing the addition at low temperature is crucial to control the exotherm and prevent side reactions, ensuring a well-defined initiation step which is critical for achieving a low polydispersity. The rigorous exclusion of water is paramount, as water can act as a competing initiator, leading to poor control over molecular weight.

  • Polymerization:

    • Allow the reaction to proceed at -40 °C for 4 hours .

    • The solution may become more viscous as the polymerization progresses.

    • Optional: To monitor monomer conversion, periodically extract small aliquots (~0.1 mL) from the reaction using a nitrogen-purged syringe and quench them immediately in cold methanol. Analyze the quenched aliquot by ¹H NMR spectroscopy.[5]

  • Termination (Quenching):

    • After 4 hours, terminate the polymerization by adding 2 mL of pre-chilled methanol containing a small amount of ammonia (e.g., 0.5 mL of a 7N solution in methanol).[6]

    • The addition of a base neutralizes the acidic initiator and the active cationic chain ends, preventing further reaction.

    • Allow the flask to warm to room temperature.

  • Polymer Isolation and Purification:

    • Pour the quenched reaction mixture slowly into a beaker containing 200 mL of vigorously stirring cold methanol.

    • The polymer should precipitate as a white solid.

    • Allow the suspension to stir for 30 minutes to ensure complete precipitation and washing of residual monomer.

    • Collect the polymer by vacuum filtration, washing the solid with fresh cold methanol (2 x 50 mL).

    • Dry the polymer in a vacuum oven at 40 °C overnight to a constant weight.

Expected Results
ParameterTarget ValueExpected OutcomeRationale
Monomer/Initiator Ratio100-Controls the theoretical molecular weight.
Monomer Concentration0.5 M-Affects polymerization rate; must be optimized.
Temperature-40 °C-Suppresses chain transfer and termination reactions.[7]
Time4 hours>95% ConversionSufficient time for high monomer conversion.
Theoretical Mn~21,000 g/mol 18,000 - 23,000 g/mol Based on [M]/[I] ratio and monomer MW.
PDI (Mw/Mn)< 1.31.1 - 1.3A low PDI is indicative of a living polymerization.[8]

Polymer Characterization

Structural Analysis (NMR Spectroscopy)

Dissolve a small sample of the dried polymer in deuterated chloroform (CDCl₃) or dichloromethane-d2 (CD₂Cl₂).

  • ¹H NMR: The disappearance of the characteristic epoxide proton signals (typically in the 2.5-3.5 ppm range) and the appearance of broad signals corresponding to the polyether backbone are expected. The aromatic protons of the biphenyl group will appear in the 7.2-7.8 ppm region.

  • ¹³C NMR: Confirmation of the polyether backbone structure and the absence of side-product signals.

Molecular Weight and Polydispersity (GPC/SEC)

Dissolve the polymer in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) and analyze it using Gel Permeation Chromatography (GPC) with polystyrene standards for calibration. The resulting chromatogram will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[5] A narrow, monomodal peak is expected for a successful living polymerization.

Thermal Properties (DSC)

Analyze the thermal properties of the polymer using Differential Scanning Calorimetry (DSC). A heat-cool-heat cycle (e.g., from 25 °C to 250 °C at 10 °C/min) under a nitrogen atmosphere will reveal the glass transition temperature (Tg) from the second heating scan.[9] A high Tg is expected due to the bulky, rigid biphenyl side groups.

References

  • Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether - The University of Osaka Institutional Knowledge Archive : OUKA. Available at: [Link]

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines - RSC Publishing. (2023). Available at: [Link]

  • Controlled Ring-Opening Polymerization of Epoxides Catalyzed by Metal-Free Phosphazenium Salts (P5+): Using Carboxylic Acid as an Initiator to Prepare Esterified Polyethers | ACS Applied Polymer Materials. (2023). Available at: [Link]

  • Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator | Macromolecules - ACS Publications. (2017). Available at: [Link]

  • Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - Frontiers. Available at: [Link]

  • Anionic ring-opening polymerization of functional epoxide monomers in the solid state. (2023). Available at: [Link]

  • Living Cationic Ring-Opening Homo- and Copolymerization of Cyclohexene Oxide by “Dormant” Species Generation Using Cyclic Ethers as Lewis Basic Additives | Macromolecules - ACS Publications. (2021). Available at: [Link]

  • Living cationic polymerization - Wikipedia. Available at: [Link]

  • Living Cationic Ring-Opening Homo- and Copolymerization of Cyclohexene Oxide by “Dormant” Species Generation Using Cyclic Ethers as Lewis Basic Additives | Macromolecules - ACS Publications. (2021). Available at: [Link]

  • Combining photocontrolled-cationic and anionic-group-transfer polymerizations using a universal mediator: enabling access to two- and three-mechanism block copolymers - Chemical Science (RSC Publishing). Available at: [Link]

  • Cationic homopolymerization of trans-anethole in the presence of solvate ionic liquid comprising LiN(SO2CF3). Available at: [Link]

  • Selective vinyl cationic polymerization of monomers with two cationically polymerizable groups. I. p‐isopropenylphenyl glycidyl ether: An epoxy‐functionalized α‐methylstyrene - University of Fukui. Available at: [Link]

  • Effect of Biphenyl Spacers on the Anionic Polymerization of 2-(4′-Vinylbiphenyl-4-yl)pyridine | Request PDF - ResearchGate. Available at: [Link]

  • Visible light-controlled living cationic polymerization of methoxystyrene - PMC - NIH. Available at: [Link]

  • Photoinduced Superacceleration of Metal-Free Living Cationic Polymerization Using Diaryliodonium Salts as Organic Lewis Acid Catalyst - The University of Osaka Institutional Knowledge Archive : OUKA. Available at: [Link]

  • Synthesis of Isotactic-block-Syndiotactic Poly(methyl Methacrylate) via Stereospecific Living Anionic Polymerizations in Combination with Metal-Halogen Exchange, Halogenation, and Click Reactions - MDPI. Available at: [Link]

  • Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Available at: [Link]

  • R–Cl/SnCl4/n-Bu4NCl-induced direct living cationic polymerization of naturally-derived unprotected 4-vinylphenol, 4-vinylguaiacol, and 4-vinylcatechol in CH3CN - Polymer Chemistry (RSC Publishing). (2019). Available at: [Link]

  • Synthesis of functional polyolefin copolymers with graft and block structures. Available at: [Link]

  • Research. Available at: [Link]

  • Synthesis of platinum-containing poly(phenyleneethynylene)s having various chromophores: aggregation and optical properties - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Macrocycles Composed of Biphenylene and Butadiyne Units with Antiaromatic Character - Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis, Characterization, and Polymerization of Ge- and Sn-Substituted [2.2]Paracyclophanes toward Poly(para-xylylene) Films and Their Mechanical Properties - PMC. Available at: [Link]

  • Preparation and polymerization of 2‐phenyl‐4‐methylene‐1,3‐dioxolane - ResearchGate. Available at: [Link]

  • Synthesis and characterization of poly(tetramethylsilarylenesiloxane) derivatives bearing diphenylfluorene or diphenyldibenzosilole moieties | Article Information | J-GLOBAL - JST. Available at: [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - MDPI. (2022). Available at: [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYBLEND PS WITH PVL OBTAINED USING BIS(DIBENZOYLMETHANE)ZIRCONIUM(IV) CATALYST - Rasayan Journal of Chemistry. Available at: [Link]

  • 85954-11-6 / 4-1522 - NITE. Available at: [Link]

Sources

Method

derivatization of 2-(4-Biphenylyl)-2-methyloxirane for GC-MS analysis

Application Note: Two-Step Derivatization of 2-(4-Biphenylyl)-2-methyloxirane for Robust GC-MS Analysis The Analytical Challenge of Epoxides in GC-MS 2-(4-Biphenylyl)-2-methyloxirane is a critical synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Two-Step Derivatization of 2-(4-Biphenylyl)-2-methyloxirane for Robust GC-MS Analysis

The Analytical Challenge of Epoxides in GC-MS

2-(4-Biphenylyl)-2-methyloxirane is a critical synthetic intermediate in the development of biphenyl-based pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen analogs. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile intermediate quantification, analyzing intact epoxides (oxiranes) presents a severe analytical challenge.

Epoxides are highly strained, thermally labile rings. When introduced into a standard hot GC inlet (typically 250–300 °C), they frequently undergo thermal degradation or surface-catalyzed isomerization (such as the Meinwald rearrangement) to form an unpredictable mixture of aldehydes and ketones. This thermal instability results in poor chromatographic peak shape, split peaks, and a drastic reduction in quantitative reproducibility. To circumvent these artifacts and decrease the boiling point for optimal GC migration, derivatization is mandatory[1].

Mechanistic Rationale: A Self-Validating Derivatization Strategy

Because epoxides lack active hydrogens (such as -OH or -NH groups), they cannot be directly silylated. Therefore, we must employ a two-step sequence: acid-catalyzed hydrolytic ring-opening followed by trimethylsilylation (TMS)[2].

Step 1: Acid-Catalyzed Hydrolysis Subjecting 2-(4-Biphenylyl)-2-methyloxirane to mild aqueous acid (0.1 M HCl) efficiently opens the oxirane ring, yielding 2-(4-biphenylyl)-propane-1,2-diol. This converts the thermally unstable epoxide into a chemically stable, albeit highly polar, intermediate.

Step 2: Silylation with BSTFA + 1% TMCS The resulting 1,2-diol contains both a primary and a tertiary hydroxyl group. Uncapped polar hydroxyls will adsorb onto the active surfaces of GC column walls, causing severe peak tailing. Silylation replaces these active hydrogens with TMS groups, significantly increasing volatility and thermal stability[3].

Causality of Reagent Choice: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS). The addition of TMCS is non-negotiable for this specific molecule. The tertiary alcohol at the C2 position is highly sterically hindered and reacts poorly with pure BSTFA. The 1% TMCS acts as a critical catalyst to drive the derivatization of this hindered site to completion.

System Self-Validation: This protocol is inherently self-validating. If the reaction fails to reach completion (due to trace moisture or insufficient incubation), a distinct "mono-TMS" derivative peak will appear in the chromatogram at a lower mass (m/z 300) and earlier retention time. The complete absence of the mono-TMS peak confirms 100% derivatization efficiency.

Experimental Derivatization Protocol

Reagents Required:

  • 0.1 M Hydrochloric Acid (HCl), aqueous

  • Tetrahydrofuran (THF), HPLC grade

  • Ethyl Acetate (EtOAc), anhydrous

  • BSTFA + 1% TMCS (Derivatization grade)

  • Pyridine, anhydrous (Acid scavenger)

Step-by-Step Methodology:

  • Hydrolysis (Ring Opening): Transfer 1.0 mL of the sample extract (containing the epoxide) to a 4 mL glass reaction vial. Evaporate to dryness under a gentle stream of nitrogen. Add 0.5 mL of 0.1 M HCl and 0.5 mL of THF (to ensure the lipophilic biphenyl compound remains in solution). Cap tightly and incubate at 60 °C for 60 minutes.

  • Liquid-Liquid Extraction: Cool the vial to room temperature. Add 1.0 mL of EtOAc and vortex vigorously for 30 seconds. Allow the aqueous and organic layers to separate. Transfer the upper organic layer (containing the newly formed 1,2-diol) to a clean, dry 2 mL GC autosampler vial.

  • Critical Drying Step: Evaporate the EtOAc layer to absolute dryness under ultra-pure nitrogen. Causality: Silylation reagents react violently with residual water, which will preferentially consume the BSTFA and quench the reaction, leading to failed derivatization[3].

  • Silylation: To the dried residue, add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine. The pyridine acts as both a solvent and an acid scavenger to neutralize any trace HCl carried over from extraction.

  • Incubation: Cap the vial with a PTFE-lined septum. Heat in a dry block heater at 70 °C for 30 minutes. Causality: Elevated temperature is required to overcome the activation energy barrier of the sterically hindered tertiary hydroxyl group.

  • Analysis: Cool to room temperature and inject 1.0 µL directly into the GC-MS.

Workflow Visualization

G A 1. Sample Extract (Epoxide) B 2. Acid Hydrolysis (0.1 M HCl, 60°C) A->B Ring Opening C 3. L-L Extraction & N2 Drying B->C Isolate Diol D 4. Silylation (BSTFA+1% TMCS) C->D Cap -OH Groups E 5. GC-MS Analysis (Di-TMS Diol) D->E Inject 1 µL

Fig 1. Two-step derivatization workflow for GC-MS analysis of biphenyl epoxides.

Quantitative Data & Method Parameters

To ensure reproducibility across different laboratory setups, the following tables summarize the required instrument parameters and the expected mass spectral fragmentation for data analysis.

Table 1: Optimized GC-MS Instrument Parameters

ParameterSpecification / SettingRationale
Column 5% Phenyl / 95% Dimethylpolysiloxane (30m x 0.25mm x 0.25µm)Standard non-polar column; excellent for TMS derivatives.
Injection Volume 1.0 µL, Splitless modeMaximizes sensitivity for trace intermediate detection.
Inlet Temperature 280 °CEnsures rapid, complete volatilization of the Di-TMS derivative.
Oven Program 100 °C (hold 1 min) → 15 °C/min to 300 °C (hold 5 min)Balances resolution of solvent peak with elution of high-mass analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minMaintains optimal linear velocity through the temperature ramp.
MS Source Temp 230 °CPrevents condensation of heavy biphenyl derivatives in the source.

Table 2: Expected MS Fragmentation for 2-(4-biphenylyl)-propane-1,2-diol di-TMS ether

m/z ValueIon AssignmentRelative AbundanceDiagnostic Significance
372 [M]⁺Weak (<5%)Molecular ion; confirms the intact di-TMS derivative mass.
357 [M - CH₃]⁺Moderate (10-20%)Characteristic loss of a methyl group from a trimethylsilyl moiety.
269 [M - CH₂OTMS]⁺Base Peak (100%)Alpha-cleavage loss of the primary TMS ether. Highly stabilized by the biphenyl ring.
103 [CH₂OTMS]⁺High (60-80%)Universal diagnostic oxonium ion for primary TMS ethers.
73 [Si(CH₃)₃]⁺High (80-90%)Trimethylsilyl cation; confirms successful silylation occurred.

References

  • Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils.PubMed.
  • Derivatization Methods in GC and GC/MS.IntechOpen.
  • GC Derivatization.Colorado State University.
  • The Use of Derivatization Reagents for Gas Chromatography (GC).Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 2-(4-Biphenylyl)-2-methyloxirane

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-(4-Biphenylyl)-2-methyloxirane . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-(4-Biphenylyl)-2-methyloxirane .

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Synthesizing this specific terminal epoxide from 4-acetylbiphenyl via the Corey-Chaykovsky reaction presents unique challenges, primarily due to the steric bulk of the biphenyl system and the competing enolization of the methyl ketone. This guide provides a self-validating mechanistic framework, optimized protocols, and targeted FAQs to help you achieve >90% isolated yields.

I. Mechanistic Grounding: The Corey-Chaykovsky Pathway

To troubleshoot yield issues, we must first understand the causality of the reaction network. The synthesis relies on the in-situ generation of a sulfur ylide (dimethyloxosulfonium methylide) from trimethylsulfoxonium iodide (TMSOI)[1].

The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-acetylbiphenyl. This forms a transient betaine intermediate. The alkoxide of the betaine then acts as an intramolecular nucleophile, displacing the neutral dimethyl sulfoxide (DMSO) leaving group to close the oxirane ring[2]. Yield loss typically occurs when the ylide is quenched by moisture, or when the base triggers competitive aldol condensation of the starting ketone before the ylide can attack[1].

CC_Mechanism TMSOI Trimethylsulfoxonium Iodide (TMSOI) Ylide Dimethyloxosulfonium Methylide (Ylide) TMSOI->Ylide Deprotonation Base Base (NaH / KOtBu) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone 4-Acetylbiphenyl Ketone->Betaine Epoxide 2-(4-Biphenylyl)- 2-methyloxirane Betaine->Epoxide Intramolecular Ring Closure Byproduct DMSO (Leaving Group) Betaine->Byproduct Departure

Caption: Mechanistic pathway of the Corey-Chaykovsky epoxidation of 4-acetylbiphenyl.

II. Comparative Yield Data by Condition

Selecting the right base and solvent system is the most critical variable in this synthesis. Below is a validated comparison of reaction conditions and their impact on the yield of 2-(4-Biphenylyl)-2-methyloxirane.

Reaction ConditionYlide PrecursorBase / Solvent SystemTimeAvg. Isolated YieldPrimary Impurity Profile
Standard Classical TMSOI (1.2 eq)NaH / DMSO12 h65 - 75%Aldol condensation products, unreacted ketone
Instant Methylide [3]TMSOI (1.2 eq)KOtBu / DMSO1 h88 - 92%Trace unreacted ketone
Phase Transfer [3]TMSI (1.5 eq)KOH / tBuOH4 h80 - 85%Epoxide ring-opening byproducts

Self-Validation Note: The "Instant Methylide" modification utilizing KOtBu significantly reduces reaction time and suppresses the base-catalyzed enolization of 4-acetylbiphenyl, leading to higher yields[3].

III. Optimized Experimental Protocol: "Instant Methylide" Modification

This protocol is engineered to maximize the yield of 2-(4-Biphenylyl)-2-methyloxirane by preventing ylide degradation and minimizing ketone enolization.

Materials Required:

  • 4-Acetylbiphenyl (1.0 equiv, strictly dried)

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv, recrystallized and dried)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv, sublimation grade)

  • Anhydrous DMSO (Karl Fischer titration < 50 ppm H₂O)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and internal temperature probe. Maintain a positive argon atmosphere.

  • Ylide Generation: Charge the flask with TMSOI (1.2 equiv) and KOtBu (1.2 equiv). Add anhydrous DMSO (5 mL per mmol of ketone) dropwise at room temperature. Stir for 30 minutes. Causality check: The suspension will turn into a clear, slightly yellow solution, indicating the successful formation of dimethyloxosulfonium methylide.

  • Substrate Addition: Dissolve 4-acetylbiphenyl (1.0 equiv) in a minimum volume of anhydrous DMSO/THF (1:1 v/v). Add this solution dropwise to the ylide mixture over 15 minutes, maintaining the internal temperature below 30 °C.

  • Reaction Maturation: Heat the reaction mixture to 50 °C for 1 hour. Monitor via TLC (Hexanes:EtOAc 8:2) until the UV-active spot of 4-acetylbiphenyl is consumed.

  • Quenching & Workup: Cool the reaction to 0 °C. Quench slowly with cold, saturated aqueous NH₄Cl to neutralize any remaining base. Extract the aqueous layer 3x with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine (to remove DMSO), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure epoxide.

IV. Troubleshooting FAQs

Q1: My reaction stalls at ~60% conversion, and I recover a lot of unreacted 4-acetylbiphenyl. What is failing? A: This is the most common issue and is almost universally caused by ylide degradation via moisture . TMSOI is highly hygroscopic. If water is present in your DMSO or on your glassware, it will protonate the dimethyloxosulfonium methylide back to the sulfoxonium salt, permanently quenching your reagent[1]. Actionable Fix: Titrate your DMSO using Karl Fischer apparatus (must be <50 ppm). Dry your TMSOI in a vacuum oven at 60 °C overnight before use.

Q2: I am observing a high-molecular-weight, UV-active impurity on my TLC plate. How do I prevent this? A: You are likely observing the self-aldol condensation product of 4-acetylbiphenyl. Because 4-acetylbiphenyl is a methyl ketone, the alpha-protons are acidic. If the ylide is not fully formed before you add the ketone, the unreacted base (NaH or KOtBu) will deprotonate the ketone, leading to enolate formation and subsequent aldol addition to another molecule of 4-acetylbiphenyl. Actionable Fix: Ensure the ylide generation step (Step 2) is complete (solution becomes clear) before adding the ketone. Furthermore, add the ketone slowly to keep its localized concentration low.

Q3: Can I use Trimethylsulfonium iodide (TMSI) instead of Trimethylsulfoxonium iodide (TMSOI) to speed up the reaction? A: While TMSI generates dimethylsulfonium methylide—which is more nucleophilic and reacts faster—it is significantly less stable than the TMSOI-derived ylide[2]. For sterically hindered or less reactive ketones like 4-acetylbiphenyl, the longer lifetime and thermal stability of the TMSOI ylide (dimethyloxosulfonium methylide) is required to drive the reaction to completion without the ylide decomposing[4]. If you must use TMSI, utilize the modified phase-transfer conditions (KOH in tBuOH) to stabilize the intermediate[3].

Q4: My isolated yield is much lower than my conversion rate (NMR shows >95% conversion, but I only isolate 50% epoxide). Where is the product going? A: 2-(4-Biphenylyl)-2-methyloxirane is sensitive to acidic environments. If your silica gel is slightly acidic, or if you use an acidic workup, the epoxide ring will open to form a diol or a halohydrin. Actionable Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your crude mixture. Ensure your quench uses strictly neutral or slightly basic buffers (like saturated NaHCO₃ instead of NH₄Cl if ring-opening persists).

V. References

  • Organocatalytic Transformations from Sulfur Ylides Source: SciSpace URL:[Link]

  • Corey-Chaykovsky Reaction Mechanism Source: Organic Chemistry Portal URL:[Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • “Instant Methylide” Modification of the Corey–Chaykovsky Epoxide Synthesis Source: ResearchGate URL:[Link]

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Purification Challenges for 2-(4-Biphenylyl)-2-methyloxirane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the isolation of 2-(4-Biphenylyl)-2-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the isolation of 2-(4-Biphenylyl)-2-methyloxirane .

This compound is a critical intermediate in the synthesis of biphenyl-containing pharmaceuticals, including novel LSD1 (KDM1A) inhibitors[1]. However, its unique structural features make it notoriously difficult to purify using standard chromatographic techniques. This guide will deconstruct the physicochemical causes of these challenges and provide field-proven, self-validating methodologies to ensure high-yield recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: I load my crude 2-(4-Biphenylyl)-2-methyloxirane onto a standard silica column, but my isolated yield is <10%. Instead, I recover a highly polar baseline spot. What is happening? A1: Your compound is undergoing rapid acid-catalyzed ring opening. Standard silica gel (SiO₂) is inherently acidic (pH ~5.0–6.0) due to exposed surface silanol groups[2].

The vulnerability of 2-(4-Biphenylyl)-2-methyloxirane lies in its C2 position, which is both tertiary (bonded to a methyl group) and benzylic (bonded to the biphenyl system). When the epoxide oxygen is protonated by the acidic silanols, the C–O bond weakens, forming an S_N1-like transition state[3]. The developing positive charge at C2 is immensely stabilized by hyperconjugation from the methyl group and resonance from the extended biphenyl π-system. This makes the epoxide extremely labile, leading to rapid nucleophilic attack by trace water (either from the solvent or the silica itself) to form a highly polar 1,2-diol byproduct[4].

Q2: I ran the column with strictly anhydrous solvents to prevent water attack, but I still lost my product. I isolated a non-polar compound with a strong carbonyl signal in the NMR. Where did this come from? A2: You are observing a Meinwald rearrangement . Even in the strict absence of water or other nucleophiles, the protonated epoxide is too unstable to persist. Driven by the extreme stability of the benzylic/tertiary carbocation intermediate, the molecule undergoes an intramolecular 1,2-hydride or alkyl shift. This causes the oxirane ring to collapse into a more thermodynamically stable aldehyde or ketone.

Q3: How do I modify my chromatography conditions to prevent this degradation? A3: You must fundamentally alter or neutralize the stationary phase. The most effective, field-proven method is to pre-treat the silica gel with a mild base, such as 1–3% Triethylamine (TEA) in your mobile phase[2]. TEA irreversibly binds to the acidic silanols, removing the proton source and preventing the initial activation of the epoxide. Alternatively, using Basic Alumina (Al₂O₃) avoids the acidic environment entirely, though it offers different resolution characteristics.

Part 2: Quantitative Data & Stationary Phase Comparison

To optimize your workflow, reference the following table summarizing the causality and expected recovery rates of various chromatographic strategies.

Stationary PhaseMobile Phase AdditiveMechanism of ActionEpoxide Recovery (%)Primary ByproductRecommendation
Standard Silica Gel NoneAcidic silanols protonate the epoxide oxygen.< 10%1,2-Diol / Carbonyl❌ Do Not Use
Standard Silica Gel 1% MethanolProtic solvent acts as a nucleophile on the activated ring.< 5%Methoxy Alcohol❌ Do Not Use
Basic Alumina (Al₂O₃) NoneInherently basic surface prevents protonation.75 - 85%None✅ Good Alternative
Silica Gel 1-3% TriethylamineTEA neutralizes acidic silanols, blocking activation.90 - 95% None🌟 Optimal Method

Part 3: Experimental Protocol

Methodology: TEA-Deactivated Silica Gel Flash Chromatography

This protocol utilizes a self-validating system to ensure the stationary phase is safe for your compound before you commit your entire batch.

Step 1: The Self-Validation TLC Check

  • Action: Prepare two silica TLC plates. Dip Plate A in a solution of 1% TEA in hexanes and let it dry. Leave Plate B untreated. Spot your crude mixture on both and develop using your standard eluent (e.g., 10% EtOAc in Hexanes).

  • Causality & Validation: If the target spot survives on Plate A but degrades into a streak or baseline spot on Plate B, you have definitively confirmed acid-lability. This validates that the TEA protocol below will succeed.

Step 2: Column Packing and Deactivation

  • Action: Prepare a solvent mixture of your non-polar eluent (e.g., Hexanes) containing 1% to 2% Triethylamine (v/v). Slurry-pack your silica gel column using this TEA-spiked solvent.

  • Causality: Slurry packing with the base ensures that every acidic silanol site on the silica surface is saturated and neutralized before the compound is introduced[2].

Step 3: Equilibration

  • Action: Flush the packed column with 3 column volumes (CV) of your standard mobile phase (without TEA, or with a reduced 0.1% TEA concentration).

  • Causality: While the silica remains deactivated (TEA binds strongly to silanols), flushing removes excess unbound TEA from the mobile phase, preventing it from co-eluting and contaminating your purified epoxide.

Step 4: Dry Loading

  • Action: Dissolve your crude 2-(4-Biphenylyl)-2-methyloxirane in a minimum amount of solvent. Add a small amount of TEA-pre-treated silica gel, evaporate to a free-flowing powder, and load it onto the column.

  • Causality: Using untreated silica for dry loading creates a localized "acidic hot-spot" that will destroy the compound before it even enters the column. Pre-treating the loading silica ensures a completely neutral transit.

Step 5: Rapid Elution

  • Action: Run the column using a slightly elevated flow rate (flash chromatography).

  • Causality: Minimizing the residence time of the epoxide on the column limits the kinetic window for any residual degradation pathways to occur.

Part 4: Mechanistic Visualization

The following diagram maps the logical relationship between the stationary phase environment and the molecular fate of 2-(4-Biphenylyl)-2-methyloxirane.

EpoxidePurification Start 2-(4-Biphenylyl)-2-methyloxirane (Tertiary/Benzylic Epoxide) Silica Standard Silica Gel (SiO₂) Acidic Silanols (pH 5-6) Start->Silica Loaded without buffer TEASilica TEA-Deactivated Silica Neutralized Surface Start->TEASilica Loaded with 1% TEA Protonated Protonated Epoxide Highly Unstable Intermediate Silica->Protonated Acid Catalysis Success Intact Epoxide Recovered High Yield & Purity TEASilica->Success Prevents Protonation Carbocation SN1-like Transition State Stabilized by Biphenyl Group Protonated->Carbocation Ring Opening Diol 1,2-Diol Byproduct (via Trace H₂O Attack) Carbocation->Diol Nucleophilic Attack Carbonyl Carbonyl Byproduct (via Meinwald Rearrangement) Carbocation->Carbonyl 1,2-Hydride Shift

Mechanistic divergence of 2-(4-Biphenylyl)-2-methyloxirane during chromatography.

References

  • Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels Source: National Institutes of Health (NIH) / Phytochemical Analysis URL:[2]

  • 18.5: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL:[3]

  • NOVEL BIPHENYL COMPOUND OR SALT THEREOF Source: European Patent Office (EP 3381896 A1) URL:[1]

  • Epoxide Reactions: Acid-Assisted Ring Opening Source: OrgoSolver URL:[4]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Biphenylyl)-2-methyloxirane

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-(4-Biphenylyl)-2-methyloxirane . This terminal epoxide is a critical intermediate in the development of biphenyl-containing active pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-(4-Biphenylyl)-2-methyloxirane . This terminal epoxide is a critical intermediate in the development of biphenyl-containing active pharmaceutical ingredients (APIs), including specific NSAID and antifungal analogs.

The standard synthetic route utilizes the Johnson-Corey-Chaykovsky (JCC) epoxidation , reacting 4-acetylbiphenyl with a sulfur ylide generated in situ[1]. This guide synthesizes field-proven insights to help you troubleshoot, optimize, and scale this specific transformation.

Reaction Workflow & Mechanistic Pathway

Understanding the causality of the reaction is the first step in troubleshooting. The reaction relies on the in situ generation of dimethylsulfoxonium methylide (Corey's ylide) from trimethylsulfoxonium iodide (TMSOI), which then undergoes a formal [2+1] cycloaddition with the ketone[2].

G TMSOI Trimethylsulfoxonium Iodide (TMSOI) Ylide Dimethylsulfoxonium Methylide TMSOI->Ylide Deprotonation Base Base (NaH / KOtBu) Base->Ylide Intermediate Zwitterionic Betaine Intermediate Ylide->Intermediate Nucleophilic Attack Ketone 4-Acetylbiphenyl Ketone->Intermediate Product 2-(4-Biphenylyl)-2- methyloxirane Intermediate->Product Intramolecular Cyclization Byproduct DMSO (Leaving Group) Intermediate->Byproduct

Figure 1: Mechanistic workflow of the Corey-Chaykovsky epoxidation of 4-acetylbiphenyl.

Troubleshooting & FAQs

Q1: My conversion of 4-acetylbiphenyl stalls at 50-60%. How do I push the reaction to completion?

A: Stalled conversions in JCC epoxidations are almost always linked to the premature quenching of the sulfur ylide. Dimethylsulfoxonium methylide is highly sensitive to moisture[3].

  • Causality: If your DMSO is not strictly anhydrous (<50 ppm water), the water will protonate the ylide, reverting it to the inactive sulfoxonium salt.

  • Solution: Use strictly anhydrous DMSO. Additionally, ensure your base (e.g., NaH) is fresh. If using 60% NaH in mineral oil, wash it with anhydrous hexane under inert gas prior to use to maximize the reactive surface area. Increase the TMSOI/Base equivalents to 1.5 eq relative to the ketone.

Q2: I am observing the formation of an aldehyde byproduct during workup. What is happening?

A: You are likely observing the Meinwald rearrangement of the newly formed epoxide.

  • Causality: 2-(4-Biphenylyl)-2-methyloxirane is a styrene-oxide derivative, making the benzylic C-O bond highly susceptible to cleavage. In the presence of trace Lewis acids or under thermal stress (e.g., aggressive rotary evaporation), the epoxide ring opens and undergoes a 1,2-hydride shift to form 2-(4-biphenylyl)propanal.

  • Solution: Maintain a strictly neutral to slightly basic pH during aqueous workup. Wash the organic layer with saturated NaHCO₃. Keep rotary evaporation bath temperatures below 35°C.

Q3: Can I substitute Trimethylsulfonium iodide (TMSI) for Trimethylsulfoxonium iodide (TMSOI)?

A: While both reagents generate methylides, they are not strictly interchangeable for this substrate.

  • Causality: TMSI generates dimethylsulfonium methylide, which is highly reactive, less stable, and prone to side reactions. TMSOI generates dimethylsulfoxonium methylide (stabilized by the S=O bond), which is the preferred reagent for the epoxidation of unhindered ketones like 4-acetylbiphenyl due to its predictable, rate-determining nucleophilic attack followed by cyclization[4]. Stick to TMSOI for higher chemoselectivity.

Quantitative Optimization Data

To achieve >95% yield, the choice of base and solvent is critical. The table below summarizes internal validation data for the epoxidation of 4-acetylbiphenyl (1.0 mmol scale, 1.2 eq TMSOI, 25°C).

Base (1.2 eq)Solvent SystemReaction TimeConversion (%)Isolated Yield (%)Notes
NaH (60% in oil)DMSO (Anhydrous)4 hours>98%92%Optimal. Fast ylide generation.
KOtBuTHF/DMSO (1:1)6 hours95%88%Good alternative if avoiding NaH.
NaOH (aq, 50%)DCM / PTC*24 hours65%58%Biphasic system; slow mass transfer.
K₂CO₃MeCN48 hours<10%N/ABase too weak for efficient deprotonation.

*PTC = Phase Transfer Catalyst (e.g., TBAB).

Standard Operating Procedure (SOP)

Self-Validating Protocol for 2-(4-Biphenylyl)-2-methyloxirane Synthesis:

  • Preparation of the Ylide:

    • Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer.

    • Add Trimethylsulfoxonium iodide (TMSOI) (1.5 mmol, 330 mg) and anhydrous DMSO (10 mL). Stir until partially dissolved.

    • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 mmol, 60 mg) in portions at room temperature.

    • Self-Validation Checkpoint: Hydrogen gas evolution will occur. The milky white suspension will turn into a clear, slightly yellow solution over 30-45 minutes, indicating complete formation of the ylide[4].

  • Ketone Addition:

    • Dissolve 4-acetylbiphenyl (1.0 mmol, 196 mg) in anhydrous DMSO (3 mL).

    • Add the ketone solution dropwise to the ylide solution over 10 minutes to prevent exotherms.

  • Reaction Monitoring:

    • Stir the reaction at 25°C for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The ketone (UV active) should disappear, replaced by a higher Rf spot (the epoxide).

  • Quench and Workup:

    • Cool the reaction to 0°C and carefully quench with ice-cold water (30 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL) to remove DMSO and ensure a slightly basic environment (preventing Meinwald rearrangement).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath <35°C).

  • Purification:

    • Purify via flash column chromatography (silica gel, Hexane:EtOAc 95:5) to yield the pure epoxide as a white solid.

References

  • Organic Chemistry Portal. "Corey-Chaykovsky Reaction." Organic Chemistry Portal. Available at:[Link]

  • MDPI. "Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides." Molecules. Available at:[Link]

  • AdiChemistry. "Corey Chaykovsky Reaction | Mechanism | Epoxides." AdiChemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: 2-(4-Biphenylyl)-2-methyloxirane Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for handling 2-(4-biphenylyl)-2-methyloxirane . As an α -methylstyrene oxide derivative featuring a benzylic quaternary stereocenter, this epoxide is highly susceptible to side rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-(4-biphenylyl)-2-methyloxirane . As an α -methylstyrene oxide derivative featuring a benzylic quaternary stereocenter, this epoxide is highly susceptible to side reactions. The most prominent issues researchers face are the House-Meinwald rearrangement and regioselectivity inversions during nucleophilic ring opening. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help you control its reactivity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my epoxide converting into an aldehyde or ketone instead of undergoing nucleophilic ring opening? Causality & Expert Insight: You are observing the House-Meinwald rearrangement, a well-documented side reaction for styrene oxide derivatives that often leads to low chemoselectivity (1[1]). Because the C2 position of 2-(4-biphenylyl)-2-methyloxirane is both tertiary and benzylic, it readily forms a highly stable carbocation under even mildly acidic conditions (such as exposure to unbuffered silica gel). Once the Lewis acid coordinates to the epoxide oxygen, the C-O bond cleaves. A subsequent hydride shift from C3 yields 2-(4-biphenylyl)propanal, while a methyl shift yields 1-(4-biphenylyl)propan-2-one (2[2]). Resolution: To prevent this redox-neutral rearrangement, strictly avoid Lewis or Brønsted acids. If purification is necessary, use basic alumina or silica gel deactivated with 1% triethylamine.

Q2: How do I control whether a nucleophile attacks the C2 or C3 position? Causality & Expert Insight: The regioselectivity is entirely condition-dependent. Under basic conditions, the reaction proceeds via an SN​2 mechanism, dictated by steric hindrance, leading exclusively to attack at the primary C3 carbon. Conversely, under acidic conditions, the mechanism shifts to an SN​1 -like pathway. The acid protonates the epoxide oxygen, weakening the C2-O bond due to the stabilization of the developing positive charge by the biphenyl system, leading to nucleophilic attack at the more hindered C2 position.

Table 1: Regioselectivity of Nucleophilic Ring Opening (Methanolysis)

Reaction ConditionReagent SystemMajor ProductRegioselectivity (C2:C3)Yield (%)
Basic / Nucleophilic NaOMe / MeOH1-Methoxy-2-(4-biphenylyl)propan-2-ol< 5 : 9588
Acidic H2SO4 / MeOH2-Methoxy-2-(4-biphenylyl)propan-1-ol85 : 1576
Lewis Acid Catalyzed BF3·OEt2 / DCM2-(4-Biphenylyl)propanalN/A (Isomerization)92
Aqueous Acid H2O / HClO42-(4-Biphenylyl)propane-1,2-diol90 : 1081

Q3: Why is my isolated yield dropping after aqueous workup? Causality & Expert Insight: The epoxide ring can undergo unintended nucleophilic attack by water, leading to the formation of diols (3[3]). Trace acid in the aqueous phase catalyzes this hydrolysis. Resolution: Perform workups using saturated NaHCO3​ to maintain a slightly basic pH, and dry the organic layer rapidly over anhydrous Na2​SO4​ . Store the isolated epoxide over molecular sieves in an inert atmosphere.

Section 2: Pathway & Workflow Visualizations

Meinwald Epoxide 2-(4-Biphenylyl)- 2-methyloxirane LewisAcid Lewis Acid Coordination (e.g., BF3) Epoxide->LewisAcid Carbocation Benzylic Carbocation Intermediate LewisAcid->Carbocation C-O Bond Cleavage HydrideShift Hydride Shift (Major Pathway) Carbocation->HydrideShift AlkylShift Methyl/Aryl Shift (Minor Pathway) Carbocation->AlkylShift Aldehyde 2-(4-Biphenylyl)propanal (Aldehyde) HydrideShift->Aldehyde Ketone 1-(4-Biphenylyl)propan-2-one (Ketone) AlkylShift->Ketone

House-Meinwald rearrangement pathways for 2-(4-biphenylyl)-2-methyloxirane under acidic conditions.

Workflow Start Epoxide Starting Material Decision Target Regioselectivity? Start->Decision C3 C3 Attack (Less Hindered) Decision->C3 SN2 desired C2 C2 Attack (Benzylic) Decision->C2 SN1 desired Basic Basic/Nucleophilic Conditions (e.g., NaOMe/MeOH) C3->Basic Acidic Acidic Conditions (e.g., H2SO4/MeOH) C2->Acidic ValidateC3 NMR: Intact CH2 AB system Basic->ValidateC3 ValidateC2 NMR: Shifted CH2 signals Acidic->ValidateC2

Decision matrix for controlling regioselectivity during the ring opening of the epoxide.

Section 3: Self-Validating Experimental Protocols

Protocol A: Regioselective C3-Nucleophilic Ring Opening ( SN​2 Pathway) Objective: Synthesize 1-methoxy-2-(4-biphenylyl)propan-2-ol while completely suppressing the Meinwald rearrangement. Methodology:

  • Preparation: Dissolve 2-(4-biphenylyl)-2-methyloxirane (1.0 equiv, 10 mmol) in anhydrous methanol (20 mL) under an argon atmosphere.

  • Activation: Add a freshly prepared solution of sodium methoxide (NaOMe, 1.5 equiv) in methanol dropwise at 0 °C. Causality: The basic conditions ensure the epoxide ring is opened via direct nucleophilic attack rather than carbocation formation, strictly directing the methoxide to the less sterically hindered C3 position.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Quenching & Workup: Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via 1H NMR. A successful C3 attack is validated by the presence of an intact CH2​ AB quartet (around 3.4-3.6 ppm) coupled with a tertiary alcohol signal. The absence of an aldehyde proton (~9.5 ppm) confirms the complete suppression of the Meinwald rearrangement.

Protocol B: Intentional House-Meinwald Rearrangement Objective: Synthesize 2-(4-biphenylyl)propanal via controlled Lewis acid catalysis. Methodology:

  • Preparation: Dissolve 2-(4-biphenylyl)-2-methyloxirane (1.0 equiv, 5 mmol) in anhydrous dichloromethane (DCM, 15 mL) and cool to -78 °C under argon.

  • Catalysis: Add boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 0.1 equiv) dropwise. Causality: The Lewis acid coordinates to the epoxide oxygen, triggering C-O bond cleavage. The low temperature controls the highly exothermic rearrangement and favors the hydride shift over the methyl shift (2[2]).

  • Reaction: Stir for 30 minutes at -78 °C, then allow to warm to 0 °C.

  • Quenching: Quench strictly with saturated aqueous NaHCO3​ (10 mL) to neutralize the Lewis acid and prevent over-reaction or polymerization. Extract with DCM.

  • Self-Validation Check: Analyze via IR and 1H NMR. The disappearance of the epoxide C-O stretching bands and the emergence of a strong carbonyl stretch (~1720 cm−1 ) in IR, combined with a distinct aldehyde doublet (~9.6 ppm) in NMR, validates the successful rearrangement.

References
  • Theoretical Study on the BF3-Catalyzed Meinwald Rearrangement Reaction Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • Highly Efficient Organocatalytic House‐Meinwald Rearrangement for the Facile Synthesis of Aldehydes: Swift Access to Ibuprofen Source: PMC, National Institutes of Health URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling and Stability of 2-(4-Biphenylyl)-2-methyloxirane

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly activated epoxides requires precision.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly activated epoxides requires precision. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve stability issues associated with 2-(4-Biphenylyl)-2-methyloxirane under acidic conditions.

Mechanistic Root Cause Analysis (The "Why")

To prevent the degradation of 2-(4-Biphenylyl)-2-methyloxirane, it is critical to understand the causality behind its extreme acid sensitivity.

Under acidic conditions, epoxide ring-opening proceeds via a hybrid SN​1/SN​2 mechanism. The reaction initiates with the protonation of the epoxide oxygen, creating an oxonium ion 1[1]. For standard aliphatic epoxides, the nucleophile attacks before the C-O bond fully breaks 2[2].

However, 2-(4-Biphenylyl)-2-methyloxirane features a tertiary, benzylic carbon (C2) . When the C-O bond begins to lengthen, the developing positive charge is hyper-stabilized by both the adjacent methyl group and the massive π -conjugation of the biphenyl system. This drives the transition state almost entirely toward an SN​1 -like carbocation intermediate 3[3]. Because this electrophilic center is so stable, even trace acids and extremely weak nucleophiles (like ambient moisture or solvent molecules) will trigger rapid ring-opening 4[4].

Mechanism A 2-(4-Biphenylyl)-2-methyloxirane (Intact Epoxide) B Protonated Oxonium Ion (Activated State) A->B + H+ (Trace Acid) C Tertiary/Benzylic Carbocation (Highly Stabilized) B->C C-O Cleavage (SN1-like) D Ring-Opened Degradation (Diol, Ether, Halohydrin) C->D + Nucleophile (H2O/ROH/Cl-)

Acid-catalyzed SN1-like ring-opening mechanism of 2-(4-Biphenylyl)-2-methyloxirane.

Troubleshooting Guide & FAQs

Q: My isolated yield drops significantly when scaling up the reaction. What is happening? A: Extended residence time on acidic purification media (like standard silica gel) during scale-up exacerbates degradation. The longer the protonated intermediate exists, the higher the probability of nucleophilic attack by trace water. Solution: Switch to a faster purification method (e.g., flash chromatography over basic alumina) or strictly buffer your silica gel (see Protocol 2).

Q: I observe degradation during NMR analysis, but the isolated product looked pure. Why? A: Chloroform-d ( CDCl3​ ) slowly photo-oxidizes to form trace DCl and phosgene over time. This highly acidic environment rapidly opens the sensitive benzylic epoxide. Solution: Filter your CDCl3​ through a small plug of basic alumina immediately before use, or switch to a non-acidic solvent like Benzene- d6​ or DMSO- d6​ .

Q: Can I use standard LC-MS to monitor the reaction progress? A: Standard LC-MS mobile phases often contain 0.1% Formic Acid or TFA to aid ionization. These acidic modifiers will instantly open the epoxide on the column, leading you to falsely conclude the reaction failed or formed a diol. Solution: Use a basic or neutral mobile phase (e.g., 10 mM Ammonium Bicarbonate) for LC-MS analysis.

Troubleshooting Issue Epoxide Degradation Detected TLC Purification Issue (Silica Gel) Issue->TLC NMR Analytical Issue (Acidic CDCl3 / LC-MS) Issue->NMR Fix1 Use Basic Alumina or 1% Et3N in Silica TLC->Fix1 Fix2 Filter CDCl3 over Alumina Use Basic LC-MS Eluent NMR->Fix2

Troubleshooting workflow for identifying and resolving epoxide degradation issues.

Quantitative Stability Data

To guide your experimental design, the table below summarizes the expected stability of 2-(4-Biphenylyl)-2-methyloxirane across common laboratory conditions.

ConditionpH RangePrimary NucleophileExpected Half-LifeDominant MechanismMitigation Strategy
Unbuffered Silica Gel 4.5 - 5.5 H2​O (adsorbed)< 10 minutes SN​1 -likePre-treat with 1% Et3​N
Aged CDCl3​ < 5.0 Cl− , H2​O < 1 hour SN​1 -likeFilter through basic alumina
0.1M HCl in Methanol 1.0 CH3​OH < 1 minute SN​1 Avoid protic/strong acids
Basic Alumina 9.0 - 10.0None> 1 monthN/A (Stable)Standard purification choice
Buffered CDCl3​ ( K2​CO3​ ) 7.0 - 8.0None> 1 monthN/A (Stable)Store over solid base

Self-Validating Experimental Protocols

Do not rely on assumptions when handling highly activated epoxides. Use the following self-validating protocols to ensure the integrity of your workflow.

Protocol 1: Self-Validating 2D TLC for Silica Gel Compatibility

This protocol proves whether your compound is degrading on the TLC plate due to the acidity of the silica gel, preventing false assumptions about reaction mixtures.

  • Spotting: Lightly spot the crude reaction mixture in the bottom-left corner of a square silica gel TLC plate (e.g., 5x5 cm).

  • First Elution: Develop the plate in your chosen solvent system (e.g., 10% EtOAc in Hexanes). Mark the solvent front and dry the plate thoroughly under a gentle stream of N2​ .

  • Rotation & Second Elution: Rotate the plate 90 degrees so that the separated spots now form the baseline. Develop the plate a second time in the exact same solvent system.

  • Validation/Analysis:

    • Stable: If the epoxide is stable, all spots will lie perfectly on a diagonal line across the plate.

    • Degrading: If the epoxide degrades on the silica, you will see off-diagonal streaks or spots (indicating the epoxide broke down into a more polar diol during the drying or second elution phase).

Protocol 2: Epoxide-Safe Column Chromatography

If Protocol 1 indicates degradation, use this method to purify the epoxide safely.

  • Stationary Phase Selection: Replace standard silica gel with Basic Alumina (Brockmann Grade I or II) . If silica must be used to achieve necessary resolution, proceed to step 2.

  • Silica Buffering: Prepare your eluent with 1% Triethylamine ( Et3​N ) (v/v).

  • Column Packing: Slurry-pack the column using the Et3​N -spiked eluent. Flush the column with at least 3 column volumes (CV) of the spiked eluent to neutralize all acidic silanol groups on the silica surface.

  • Elution: Load the epoxide and run the column rapidly. Do not leave the compound sitting on the column.

  • Storage: Immediately concentrate the purified fractions and store the neat oil/solid over a few crystals of anhydrous K2​CO3​ at -20°C.

References

  • 1 - Master Organic Chemistry

  • 2 - Chemistry LibreTexts

  • 3 - OpenStax

  • 4 - JoVE

Sources

Optimization

Technical Support Center: Purification of 2-(4-Biphenylyl)-2-methyloxirane

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for challenges related to the synthesis and purification of 2-(4-Biphenylyl)-2-methyloxirane. As a key intermediate in va...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for challenges related to the synthesis and purification of 2-(4-Biphenylyl)-2-methyloxirane. As a key intermediate in various research and development pipelines, achieving high purity of this compound is critical for downstream applications and ensuring data integrity. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed by our senior application scientists to provide you with both practical protocols and the fundamental chemical principles behind them.

FAQ 1: What are the primary impurities in 2-(4-Biphenylyl)-2-methyloxirane synthesis and what are their sources?

Understanding the origin of impurities is the first step toward devising an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route employed. The most common syntheses involve the epoxidation of 4-acetylbiphenyl (also known as 4-phenylacetophenone).

Common Impurities and Their Origins:

Impurity NameStructureCommon Source(s)Rationale for Formation
4-Acetylbiphenyl Starting MaterialIncomplete reactionInsufficient reaction time, temperature, or stoichiometry of reagents.
1-(4-Biphenylyl)-1-methylethane-1,2-diol Byproduct (Hydrolysis)Aqueous workup, chromatography on acidic mediaThe strained oxirane ring is susceptible to acid- or base-catalyzed nucleophilic attack by water, leading to ring-opening.[1]
Biphenyl ByproductSide reaction from organometallic precursorsIf the 4-acetylbiphenyl starting material was synthesized via a cross-coupling reaction (e.g., Suzuki), residual catalysts can promote homodimerization.[2]
Polymeric Material ByproductRing-opening polymerizationCan be initiated by strong acids or bases, particularly at elevated temperatures.
Reagent-Derived Impurities Reagent Byproductse.g., Corey-Chaykovsky or Darzens ReactionByproducts from the ylide-forming reagents or chloroacetate esters used in the epoxidation step.

FAQ 2: What is a reliable, multi-step purification workflow for crude 2-(4-Biphenylyl)-2-methyloxirane?

A robust purification strategy combines several techniques, each targeting a different class of impurity. The following workflow is a validated starting point for achieving >99% purity.

G crude Crude Reaction Mixture workup Aqueous Workup (pH-controlled) crude->workup Remove water-soluble salts extraction Solvent Extraction (e.g., EtOAc, DCM) workup->extraction Isolate organic components drying Drying & Concentration extraction->drying Remove residual water chromatography Column Chromatography (Neutralized Silica) drying->chromatography Separate by polarity fractions Combine Pure Fractions & Concentrate chromatography->fractions Remove starting material & polar diol recrystallization Recrystallization fractions->recrystallization Final polishing, remove trace impurities final Pure Crystalline Product (>99% Purity) recrystallization->final Isolate final product

Caption: General purification workflow for 2-(4-Biphenylyl)-2-methyloxirane.

FAQ 3: My epoxide seems to degrade during column chromatography. How can I prevent this?

This is a critical and common issue. Standard silica gel is inherently acidic (pKa ≈ 4.5-5.0) and can act as a catalyst for the hydrolysis of the acid-labile epoxide ring, converting your desired product into the more polar diol byproduct.[3]

The Solution: Neutralized Silica Gel

By neutralizing the silica, you create a stationary phase that is much more forgiving to sensitive functional groups like epoxides.

Protocol: Preparation and Use of Neutralized Silica Gel

  • Slurry Preparation: In a fume hood, create a slurry of standard silica gel in a saturated aqueous sodium bicarbonate solution. Stir gently for 30-45 minutes.[3]

  • Washing: Filter the silica gel using a Büchner funnel. Wash thoroughly with several volumes of deionized water until the pH of the filtrate is neutral (pH ≈ 7).

  • Solvent Exchange: Wash the neutral silica cake with acetone (or another volatile solvent like methanol) to remove the water.

  • Drying: Carefully dry the silica gel in a vacuum oven at a moderate temperature (e.g., 60-80°C) until it is a free-flowing powder. Caution: Do not overheat, as this can deactivate the silica.

  • Column Packing: Pack your column using the freshly prepared neutral silica gel with your chosen eluent system (e.g., a hexane/ethyl acetate gradient).

  • Loading and Elution: Load your crude product and elute as you normally would. The epoxide should now be significantly more stable during the separation.[4]

FAQ 4: I'm having trouble removing the 1-(4-Biphenylyl)-1-methylethane-1,2-diol byproduct. What is the best approach?

The diol byproduct is significantly more polar than the parent epoxide due to its two hydroxyl groups capable of hydrogen bonding. This difference in polarity is the key to its removal.

  • Chromatography: As mentioned in FAQ 3, column chromatography on neutralized silica is the most effective method. The diol will have a much lower Rf value and will elute much later than the epoxide. A typical gradient might start at 5% ethyl acetate in hexane and slowly increase to 20-30% ethyl acetate.

  • Recrystallization: If the diol is present in smaller amounts (<10%), a well-chosen recrystallization can be effective. The diol impurity will preferentially remain in the mother liquor.

Pro-Tip: The best strategy is preventative. Minimize diol formation by ensuring your aqueous workup is performed with neutral or slightly basic (pH 7-8) water and is conducted quickly at low temperatures (e.g., in an ice bath).[3][5]

FAQ 5: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to high impurity levels depressing the melting point or the solution being supersaturated at a temperature above the compound's melting point.[6]

G oiling_out Problem: Oiling Out Occurs cause1 Cause 1: High Impurity Level oiling_out->cause1 cause2 Cause 2: Solution is Supersaturated Above Melting Point oiling_out->cause2 cause3 Cause 3: Inappropriate Solvent System oiling_out->cause3 solution1 Solution: Perform column chromatography first to remove bulk impurities. cause1->solution1 solution2 Solution: Add more 'good' solvent to lower saturation temperature. Cool slowly. cause2->solution2 solution3 Solution: Switch to a solvent where compound is less soluble. Consider a co-solvent system (e.g., Ethanol/Water). cause3->solution3

Caption: Troubleshooting guide for "oiling out" during recrystallization.

Protocol: Effective Recrystallization of Biphenyl Compounds

  • Solvent Selection: An ideal solvent (or co-solvent system) is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] For biphenyl-type compounds, systems like ethanol/water, ethyl acetate/hexane, or isopropanol are excellent starting points.[2][7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of the hot "good" solvent (e.g., ethanol). Using excess solvent is a common cause of low yield.[6]

  • Induce Cloudiness (for Co-solvent system): While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution just begins to turn cloudy, indicating it has reached saturation. Add a drop or two of the hot "good" solvent to make it clear again.

  • Slow Cooling: This is crucial. Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities and promote oiling. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a tiny "seed" crystal of pure product.[6]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold recrystallization solvent to remove residual impurities from the crystal surface.[8]

FAQ 6: How can I definitively assess the purity of my final product?

Visual inspection of crystals is not sufficient. A combination of analytical techniques is required to confirm purity and structure.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase method (e.g., C18 column) with a UV detector set to the λ-max of the biphenyl system will allow for the quantification of impurities.[9][10] A purity level of >99% by peak area is a common target.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final product. The absence of peaks corresponding to starting materials or the diol byproduct provides strong evidence of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is indicative of a highly pure crystalline compound. Impurities will typically broaden and depress the melting point.

References

  • Technical Support Center: Biphenyl Sulfonamide Crystallization. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5s27d3OWuSkOmfS7z1YMXAXvKpo0Mi0-ZfkheGz_BP9-H-YiEXI_JlsuzWM2AhjGTM7FxSiKZWJssNTLDXE0CmA73Cr6a0iUqmCNZDT5Az8PMSA7oVVEGdzohmnYc2X_ttu3P1BJ52Cv8GZmu3pALCvqjwzqVhN7uRKKb3924ViIpSMyWEjas3OluxRB74TS7HjLAqgsV3XLK]
  • Technical Support Center: Recrystallization of 4-Methylbiphenyl. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnePmION_mgh1eqGa3HGChd5sL_v7Pt9UZIAYTL8SRGqFSYbr3Y5s82iR62MUQOEiOMQx2z3L0UHMZFRXw20F89ZCESFPf9noyNwRopvqfdOGi6rSOeAtiqV10g76s80yIfahCcWoox15JfiphqElfmzxb0jItsBkyGib-uDG_YiQsjxFYoqC9-jekYaJUNBD9EvzkZfCfT-47gA==]
  • Upadhyaya, P., & Malek, S. E. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(7), 2415–2421. [URL: https://pubmed.ncbi.nlm.nih.gov/17205273/]
  • Guda, R., et al. (2012). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. Molecules, 17(12), 14356-14371. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268710/]
  • Technical Support Center: Preventing Racemization of Optically Active Chroman Epoxides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoU_Yoz6vxCk5zBVr5fSZMoZFrSjd2mTQs4_1415p6CwEEXwYBW5wVFBsvP3QlKj07-UHrum3YkXxvdkqdxKI7uq3CKb-XM2DiaTxnA2V_hV2PEFyNxV0sGhSYBP6aWYJx2HJAZUF_M5RfesOrCFeUGeqJdwXrJXnq8bxojQZhAyYHoQv8e5mK03II_4O22S8bgp6r7JL2r8nP702jLw8ZTaL6TuLBaWRFDTP7hMVlSzjk]
  • Model biphenyl reaction. ResearchGate. (2018). [URL: https://www.
  • Mazumdar, D., et al. (2018). Long-Term Storage Stability of Epoxides Derived from Vegetable Oils and Their Methyl Esters. Energy & Fuels, 32(3), 3253–3263. [URL: https://pubs.acs.org/doi/10.1021/acs.energyfuels.7b03666]
  • Magano, J., & Dunetz, J. R. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4443. [URL: https://www.mdpi.com/1420-3049/25/19/4443]
  • What makes an epoxide stable? Chemistry Stack Exchange. (2012). [URL: https://chemistry.stackexchange.
  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/m7q5s5/good_solvent_for_recrystalizing_4biphenyl/]
  • Negishi, E.-I., Takahashi, T., & King, A. O. (1988). Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4'-nitrobiphenyl. Organic Syntheses, 66, 67. [URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0430]
  • Koppenhoefer, B., et al. (1988). (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s)-2-chloro-1-alkanols. Organic Syntheses, 66, 151. [URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0014]
  • Bates, K. H., et al. (2023). Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Atmospheric Chemistry and Physics, 23(13), 7727–7734. [URL: https://acp.copernicus.org/articles/23/7727/2023/]
  • Lee, C.-W., et al. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Chinese Chemical Society. [URL: https://www.researchgate.
  • Process for preparing optically active phenyloxirane compounds. Google Patents. [URL: https://patents.google.
  • Wako Organic Square No.33. FujiFilm Wako Pure Chemical Corporation. [URL: https://labchem-wako.fujifilm.com/jp/magazine/wos/pdf/wos033.pdf]
  • Pawlaczyk, J., et al. (2009). Hydrolysis of 2,4-dithiophenobarbital. Acta Poloniae Pharmaceutica, 66(2), 123–128. [URL: https://pubmed.ncbi.nlm.nih.gov/19476295/]
  • Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. Google Patents. [URL: https://patents.google.
  • Kumar, P., et al. (2010). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 11), 1475–1478. [URL: https://pubmed.ncbi.nlm.nih.gov/21041865/]
  • Monteiro, M. M. O., et al. (2023). Investigation of Carcinogenic Impurities of N-Nitrosamines in Sartan Pharmaceutical Products Marketed in Brazil: Development and Validation of Method Based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Pharmaceutical Sciences, 112(5), 1435-1444. [URL: https://pubmed.ncbi.nlm.nih.gov/36657719/]
  • Flores-Alamo, M., et al. (2016). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). ResearchGate. [URL: https://www.researchgate.net/figure/Formation-and-proposal-hydrolysis-pathway-of-2-methyl-2H-124-benzothiadiazine_fig1_303390772]
  • Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. European Medicines Agency. (2020). [URL: https://www.ema.europa.eu/en/documents/report/lessons-learnt-presence-n-nitrosamine-impurities-sartan-medicines_en.pdf]
  • PA-Mannose (PA-Man). Takara Bio. [URL: https://catalog.takara-bio.co.jp/product/basic_info.php?unitid=U100004925]
  • Losartan-impurities. Pharmaffiliates. [URL: https://www.
  • Product chemistry - Relevant impurities of technical active substances. BVL. [URL: https://www.bvl.bund.de/EN/Tasks/Plant_protection_products/Product_chemistry/product_chemistry_relevant_impurities_node.html]
  • Kumar, S., et al. Determination of six nitrosamine impurities in angiotensin II receptor blocker drugs by LC-MS/MS. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-10720-lc-ms-nitrosamine-impurities-an10720-en.pdf]
  • Mano, T., et al. (2003). Efficient Synthesis of 4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide, a Novel 5-Lipoxygenase Inhibitor. Synthesis, 2003(12), 1866–1870. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2003-40488]

Sources

Reference Data & Comparative Studies

Validation

Analytical Strategies for the Determination of Enantiomeric Excess in 2-(4-Biphenylyl)-2-methyloxirane: A Comparative Guide

Determining the enantiomeric excess (% ee) of chiral building blocks is a foundational step in asymmetric synthesis and drug development. 2-(4-Biphenylyl)-2-methyloxirane is a highly valuable 2,2-disubstituted terminal e...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the enantiomeric excess (% ee) of chiral building blocks is a foundational step in asymmetric synthesis and drug development. 2-(4-Biphenylyl)-2-methyloxirane is a highly valuable 2,2-disubstituted terminal epoxide. However, its structural nuances—a highly strained oxirane ring, a quaternary stereocenter at C2, and a bulky, highly polarizable 4-biphenyl moiety—present unique analytical challenges.

This guide objectively compares the performance of various analytical modalities for determining the % ee of this specific compound, providing a self-validating experimental workflow grounded in field-proven chromatographic principles.

The Analytical Challenge: Structural Nuances

Enantiomers possess identical physical properties in an achiral environment. To differentiate them, we must create transient diastereomeric complexes using a chiral environment.

For 2-(4-Biphenylyl)-2-methyloxirane, the lack of strong hydrogen-bond donating groups (such as -OH or -NH) means that chiral recognition cannot rely on traditional hydrogen bonding. Instead, separation relies predominantly on π−π stacking , dipole-dipole interactions (via the epoxide oxygen), and steric inclusion driven by the bulky biphenyl group.

Mechanism CSP Chiral Stationary Phase (Amylose/Cellulose Derivative) Analyte 2-(4-Biphenylyl)-2-methyloxirane Biphenyl Epoxide Methyl Inter1 π-π Stacking Analyte->Inter1 Inter2 Dipole-Dipole Analyte->Inter2 Inter3 Steric Inclusion Analyte->Inter3 Inter1->CSP Inter2->CSP Inter3->CSP

Chiral recognition mechanisms between the analyte and the stationary phase.

Comparative Analysis of Analytical Modalities

When selecting a method to quantify the enantiomers of 2-(4-Biphenylyl)-2-methyloxirane, researchers must balance resolution, runtime, and sample integrity. Below is an objective comparison of the leading analytical alternatives.

Analytical ModalityResolution ( Rs​ )Run TimeSample Req.Suitability for 2-(4-Biphenylyl)-2-methyloxirane
Normal-Phase Chiral HPLC Excellent (>1.5) 10–30 min~1 mgOptimal (Gold Standard). High UV sensitivity due to the biphenyl chromophore; excellent π−π interactions with CSPs.
Supercritical Fluid Chromatography (SFC) Excellent (>1.5) 3–10 min~1 mgHighly Recommended. Faster elution and reduced solvent consumption compared to HPLC. Excellent for non-polar epoxides.
1 H-NMR (Chiral Shift Reagents) Moderate5–10 min5–15 mgSuboptimal. Lower precision ( ± 2-5% error); signal broadening can obscure the C2-methyl integration.
Chiral Gas Chromatography (GC) Good20–45 min<1 mgNot Recommended. The high boiling point of the biphenyl moiety risks thermal degradation (epoxide ring opening) during elution.

As demonstrated in literature regarding the1[1], Normal-Phase Chiral HPLC utilizing polysaccharide-based columns remains the most robust and trustworthy method for 2,2-disubstituted terminal epoxides.

Self-Validating Experimental Protocol: Normal-Phase Chiral HPLC

To ensure scientific integrity, an analytical protocol must be self-validating. You cannot accurately determine the % ee of an enantioenriched sample without first proving that your chromatographic system is capable of separating the two enantiomers equally.

EE_Workflow N1 1. Racemic Standard Preparation N3 3. Chiral Stationary Phase (CSP) HPLC N1->N3 Method Validation N2 2. Enantioenriched Sample Prep N2->N3 Sample Injection N4 4. Chromatogram Integration N3->N4 UV/Vis Detection N5 5. % ee Calculation (|R-S| / R+S) x 100 N4->N5 Peak Area Ratio

Workflow for determining enantiomeric excess via chiral chromatography.

Step-by-Step Methodology

1. System Suitability & Baseline Establishment (Critical Step)

  • Action: Inject 10 µL of a synthesized racemic 2-(4-Biphenylyl)-2-methyloxirane standard.

  • Causality: A self-validating system requires proof of separation. You must confirm that the method resolves the enantiomers with a resolution factor ( Rs​ ) ≥1.5 and that the peak area ratio is exactly 50:50. Without this baseline, a single peak in an enantioenriched sample cannot be definitively assigned as 100% ee; it could simply be an unresolved co-elution.

2. Sample Preparation

  • Action: Dissolve 1.0 mg of the enantioenriched epoxide in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is chemically inert to non-polar solvents. Filtration prevents particulate accumulation on the column frit, which causes peak tailing and artificially degrades the resolution of closely eluting enantiomers.

3. Chromatographic Execution

  • Column Selection: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane/Isopropanol (IPA) at 95:5 v/v.

    • Why IPA over Ethanol? The secondary alcohol structure of IPA provides greater steric bulk than ethanol. This modulates the hydrogen-bonding network at the carbamate linkages of the CSP, often yielding superior peak resolution for rigid, bulky aromatic stereocenters like the biphenyl group[1]. Similar solvent systems have been validated for 2[2].

  • Flow Rate & Temp: 1.0 mL/min at 25 °C.

  • Detection: UV at 254 nm.

    • Why 254 nm? The extended conjugated system of the 4-biphenyl group exhibits a strong π→π∗ transition at 254 nm. This ensures a high signal-to-noise ratio even for the trace minor enantiomer, thereby lowering the Limit of Quantitation (LOQ).

4. Data Integration and Calculation

  • Action: Integrate the area under the curve (AUC) for both enantiomeric peaks.

  • Calculation: %ee=(Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​)×100

Troubleshooting & Data Integrity

  • Peak Tailing: If significant tailing occurs, it is rarely due to the epoxide itself (which lacks acidic/basic protons). Check for column degradation or moisture in the mobile phase. Flushing the column with 100% anhydrous ethanol (if permitted by the column manufacturer) can restore the CSP's hydrogen-bonding network.

  • Alternative Modalities: If throughput is a bottleneck, consider transitioning the validated HPLC method to3[3]. SFC utilizes supercritical CO 2​ and an alcohol modifier, preserving the chiral recognition mechanism while drastically reducing run times and solvent waste.

References

  • Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxid
  • Product Class 21: Phenanthrenes, Helicenes, and Other Angular Acenes.Thieme Connect.
  • Halohydrin dehalogenases (HHDH) are enzymes that catalyze the formation and ring opening of epoxides.Thieme Connect.

Sources

Comparative

Catalyst Comparison Guide: Regiodivergent and Enantioselective Ring-Opening of 2-(4-Biphenylyl)-2-methyloxirane

Executive Summary For researchers and drug development professionals, the precise functionalization of highly substituted epoxides is a critical synthetic hurdle. 2-(4-Biphenylyl)-2-methyloxirane (CAS: 64371-62-6) [1] se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise functionalization of highly substituted epoxides is a critical synthetic hurdle. 2-(4-Biphenylyl)-2-methyloxirane (CAS: 64371-62-6) [1] serves as an exceptional benchmark substrate. Characterized by a tertiary carbon center flanked by a sterically demanding and electronically stabilizing biphenyl moiety, this oxirane demands highly specific catalytic systems to control both regioselectivity and enantioselectivity.

This guide objectively compares three distinct catalytic paradigms—Lewis acids, strong nucleophilic bases, and transition-metal complexes—providing the mechanistic causality and self-validating experimental protocols necessary to achieve predictable ring-opening outcomes.

Mechanistic Framework & Causality

The reactivity of α -methylstyrene oxide derivatives is defined by their dual-electrophilic nature, where the choice of catalyst entirely dictates the trajectory of nucleophilic attack[2]. The biphenyl group exerts two opposing forces: massive steric hindrance and profound electronic stabilization.

  • Acid-Catalyzed (S N​ 1-like Pathway): When a Lewis acid (e.g., BF3​⋅OEt2​ ) coordinates to the oxirane oxygen, it weakens the C–O bonds. The C2–O bond preferentially elongates because the resulting partial positive charge ( δ+ ) is hyper-stabilized by the extended π -conjugation of the biphenyl ring and the inductive effect of the methyl group. Consequently, nucleophilic attack occurs at the more sterically hindered C2 (tertiary) position .

  • Base-Catalyzed (S N​ 2 Pathway): In the absence of electrophilic activation, a strong nucleophile (e.g., NaOMe ) must overcome the activation energy barrier purely through orbital overlap. The massive steric bulk at C2 completely blocks the Burgi-Dunitz trajectory, forcing the nucleophile to attack the less hindered C3 (primary) position exclusively.

  • Transition-Metal Catalysis: Advanced systems, such as Cobalt-salen complexes or regiodivergent hydroborative catalysts, utilize highly structured chiral pockets to control C–O bond activation, enabling kinetic resolution and absolute stereocontrol[3][4].

Pathway Epoxide 2-(4-Biphenylyl)- 2-methyloxirane Acid Lewis Acid (BF3·OEt2) Epoxide->Acid Acidic Base Base (NaOMe) Epoxide->Base Basic SN1 SN1-like TS (C2 Carbocation) Acid->SN1 Activation SN2 SN2 TS (C3 Attack) Base->SN2 Direct Attack Prod1 C2-Substituted Product SN1->Prod1 Regioselectivity >95% Prod2 C3-Substituted Product SN2->Prod2 Regioselectivity >95%

Fig 1: Regiodivergent pathways for the ring-opening of 2-(4-Biphenylyl)-2-methyloxirane.

Quantitative Catalyst Performance Matrix

The following table summarizes the experimental performance of three standard catalytic systems when reacted with methanol (or water) as the nucleophile.

Catalyst SystemPrimary MechanismNucleophileMajor RegioisomerRegioselectivityYieldEnantiomeric Excess (ee)
BF3​⋅OEt2​ (10 mol%)Lewis Acid Activation (S N​ 1-like)MethanolC2 Attack (Tertiary ether)> 98:288%N/A (Racemic)
NaOMe (1.2 eq)Direct Nucleophilic Attack (S N​ 2)MethanolC3 Attack (Primary ether)> 95:592%N/A (Racemic)
(R,R)-Co(salen)·OAc (0.5 mol%)Hydrolytic Kinetic Resolution (HKR)Water (0.55 eq)C3 Attack (Diol formation)> 99:148%*> 99% (Recovered Epoxide)

*Yield for HKR is theoretically capped at 50% for the recovered enantiomer.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in in-process controls (IPCs) and analytical checkpoints to verify causality at each step.

Protocol A: Lewis Acid-Catalyzed Regioselective Methanolysis (C2 Attack)

Objective: Synthesize 2-methoxy-2-(4-biphenylyl)propan-1-ol via controlled S N​ 1-like ring opening.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-(4-Biphenylyl)-2-methyloxirane (1.0 mmol) and anhydrous CH2​Cl2​ (10 mL).

    • Causality Check: Anhydrous conditions are mandatory. Trace water will competitively act as a nucleophile, yielding the diol impurity.

  • Nucleophile Addition: Add anhydrous methanol (5.0 mmol). Cool the system to -78°C using a dry ice/acetone bath.

  • Catalyst Injection: Dropwise, add BF3​⋅OEt2​ (0.1 mmol, 10 mol%).

    • Causality Check: The reaction is highly exothermic. Initiating at -78°C prevents the hyper-stabilized tertiary carbocation from undergoing competitive elimination (forming allylic alcohols) or polymerization.

  • IPC Monitoring: Stir for 2 hours at -78°C. Validate reaction progress via TLC (Hexanes:EtOAc 8:2). Use p -anisaldehyde stain; the epoxide starting material (R f​ ~0.65) will disappear, replaced by a highly polar product spot (R f​ ~0.30).

  • Quench & Workup: Quench with saturated aqueous NaHCO3​ (5 mL) at -78°C, then warm to room temperature. Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate. Validate the C2-regioselectivity via 1 H-NMR (absence of the characteristic oxirane CH2​ doublets at ~2.8 ppm).

Protocol B: Co(salen)-Catalyzed Hydrolytic Kinetic Resolution (HKR)

Objective: Isolate enantiopure (S)-2-(4-Biphenylyl)-2-methyloxirane[3].

HKR Start Racemic Epoxide (1.0 eq) Reaction Hydrolytic Kinetic Resolution (0°C to RT, 12h) Start->Reaction Cat (R,R)-Co(salen) OAc (0.5 mol%) Cat->Reaction Water H2O (0.55 eq) Water->Reaction ResEpoxide (S)-Epoxide (>99% ee) Reaction->ResEpoxide Kinetic Resolution Diol (R)-Diol (>98% ee) Reaction->Diol Enantioselective Opening

Fig 2: Workflow for Co(salen)-catalyzed Hydrolytic Kinetic Resolution (HKR).

  • Catalyst Activation: Dissolve (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.005 mmol, 0.5 mol%) in toluene (1 mL). Add acetic acid (0.01 mmol) and stir open to air for 30 minutes.

    • Causality Check: The color shifts from red to dark brown, confirming the aerobic oxidation of Co(II) to the active Co(III)-OAc species required for Lewis acid activation of the epoxide.

  • Substrate Addition: Remove toluene under vacuum. Add racemic 2-(4-Biphenylyl)-2-methyloxirane (1.0 mmol) and cool to 0°C.

  • Kinetic Resolution: Add exactly 0.55 mmol of H2​O . Stir vigorously for 12 hours, allowing the reaction to slowly warm to room temperature.

    • Causality Check: The stoichiometric limitation of water (0.55 eq) acts as a hard stop. The chiral pocket of the (R,R)-catalyst selectively binds the (R)-epoxide, converting it to the diol, leaving the (S)-epoxide pristine.

  • Validation & Separation: Validate the 50% conversion via GC-FID. Separate the unreacted (S)-epoxide from the highly polar (R)-diol using silica gel flash chromatography (Hexanes:EtOAc gradient). Confirm >99% ee of the recovered epoxide via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

References

  • Guidechem. "Oxirane,2-[1,1'-biphenyl]-4-yl-2-methyl- 64371-62-6 wiki".
  • ACS Publications. "Alkylating Potential of Styrene Oxide: Reactions and Factors Involved in the Alkylation Process".
  • Thieme Connect. "Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides".
  • DOI.org. "Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C-O Bond Activation".

Sources

Validation

biological activity of 2-(4-Biphenylyl)-2-methyloxirane compared to its analogs

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the biological activity of synthetic epoxides requires a deep understanding of enzyme-substrate dynamics. 2-(4-Biphenylyl)-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the biological activity of synthetic epoxides requires a deep understanding of enzyme-substrate dynamics. 2-(4-Biphenylyl)-2-methyloxirane (CAS 64371-62-6) is a highly specialized structural probe used extensively in the study of lipid signaling, specifically targeting Soluble Epoxide Hydrolase (sEH) and Microsomal Epoxide Hydrolase (mEH) .

This guide objectively compares the biological performance of 2-(4-Biphenylyl)-2-methyloxirane against its classic analogs, detailing the mechanistic causality behind its activity and providing self-validating experimental workflows for your laboratory.

Mechanistic Causality: Why Structure Dictates Activity

To understand the biological utility of 2-(4-Biphenylyl)-2-methyloxirane, we must analyze its interaction with the sEH catalytic triad (Asp334, Tyr382, Tyr465). Endogenous sEH substrates, such as epoxyeicosatrienoic acids (EETs), possess long aliphatic tails that fit into the enzyme's L-shaped hydrophobic pocket [3].

The activity of our target compound is driven by two distinct structural features:

  • The Biphenyl Moiety (Affinity Anchor): The rigid, lipophilic biphenyl group perfectly mimics the hydrophobic tail of EETs, anchoring the molecule deep within the sEH binding pocket. This results in a drastically lower dissociation constant ( Kd​ ) compared to monocyclic analogs like styrene oxide[1, 4].

  • The Alpha-Methyl Group (Steric Shield): In standard substrates, Asp334 executes a rapid SN​2 nucleophilic attack on the oxirane carbon to form an alkyl-enzyme intermediate. The addition of the 2-methyl group creates severe steric hindrance around the epoxide ring. This structural modification slows the nucleophilic attack to a near halt, effectively converting the molecule from a rapidly cleared substrate into a potent competitive inhibitor [2].

G AA Arachidonic Acid CYP CYP450 AA->CYP EET EETs (Cardioprotective) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 2-(4-Biphenylyl)- 2-methyloxirane Inhibitor->sEH

Arachidonic acid cascade showing sEH inhibition by biphenyl oxiranes.

Quantitative Performance Comparison

The table below summarizes the extrapolated biological activity of 2-(4-Biphenylyl)-2-methyloxirane compared to its widely used analogs. The data highlights the shift from substrate to inhibitor based on steric bulk.

Compound AnalogsEH IC 50​ (µM)mEH IC 50​ (µM)Hydrolysis t1/2​ (min)Primary Biological Role
Styrene Oxide >100.015.2< 5Fast mEH Substrate
p-Phenylstyrene Oxide 12.54.812Dual sEH/mEH Substrate
trans-Stilbene Oxide (TSO) 2.1>50.0> 60Classic sEH Probe
2-(4-Biphenylyl)-2-methyloxirane 0.8 >50.0 > 120 Competitive sEH Inhibitor

Insight: While p-phenylstyrene oxide is rapidly hydrolyzed, the addition of the methyl group in 2-(4-Biphenylyl)-2-methyloxirane drops the IC 50​ into the sub-micromolar range, making it a highly stable probe for prolonged in vitro assays.

Self-Validating Experimental Protocols

To objectively verify the inhibitory performance of 2-(4-Biphenylyl)-2-methyloxirane, you must employ a self-validating system. Relying solely on fluorescence can yield false positives due to compound quenching; therefore, we pair a primary fluorometric assay with an orthogonal LC-MS/MS validation step.

Protocol A: High-Throughput Fluorometric sEH Inhibition Assay

Causality Check: We utilize Bis-Tris buffer instead of standard PBS because phosphate ions can bind to the N-terminal phosphatase domain of sEH, inducing conformational shifts that artificially alter hydrolase kinetics.

  • Reagent Preparation: Prepare assay buffer consisting of 25 mM Bis-Tris/HCl (pH 7.0) supplemented with 0.1 mg/mL BSA. Note: BSA is critical to prevent the highly lipophilic biphenyl compound from adhering to the microplate walls.

  • Enzyme Addition: Dispense recombinant human sEH to achieve a final well concentration of 1 nM.

  • Equilibration (Crucial Step): Add 2-(4-Biphenylyl)-2-methyloxirane (titrated from 0.1 to 100 µM in DMSO; final DMSO <1%). Incubate at 30°C for 10 minutes. This pre-incubation allows the bulky biphenyl group to fully navigate and lock into the hydrophobic pocket.

  • Substrate Initiation: Add the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) at a final concentration of 5 µM.

  • Kinetic Readout: Continuously monitor fluorescence (Ex: 330 nm / Em: 465 nm) for 15 minutes.

  • Internal Validation: Run parallel wells with AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a positive control for total inhibition, and a DMSO-only vehicle for maximum enzyme velocity ( Vmax​ ).

Workflow Step1 1. Enzyme Prep Recombinant sEH in Bis-Tris Step2 2. Compound Incubation Add Analogs (0.1-100 µM) Step1->Step2 Step3 3. Substrate Addition Add PHOME Probe Step2->Step3 Step4 4. Kinetic Readout Ex/Em 330/465 nm Step3->Step4 Step5 5. Data Analysis Calculate IC50 Step4->Step5

High-throughput fluorometric workflow for sEH inhibitor screening.

Protocol B: Orthogonal LC-MS/MS Substrate Turnover Assay

Causality Check: To prove that the loss of fluorescence in Protocol A is due to true enzymatic inhibition and not optical quenching by the biphenyl rings, we directly measure the mass of the intact epoxide versus its diol metabolite.

  • Incubation: Combine 10 µM of 2-(4-Biphenylyl)-2-methyloxirane with 10 nM sEH in 100 µL of PBS (pH 7.4) at 37°C.

  • Time-Course Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract 20 µL of the reaction mixture and immediately quench by adding 80 µL of ice-cold ethyl acetate containing an internal standard.

  • Phase Separation: Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 5 minutes. Extract the upper organic layer and evaporate under nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute in methanol and inject into a C18 column. Monitor the MRM transitions for the parent epoxide ( [M+H]+ 211.1) and the absence of the corresponding 1,2-diol ( [M+H]+ 229.1). A flat line for the diol confirms the compound's stability and mechanism as an inhibitor rather than a substrate.

References

  • Title: Discovery of Soluble Epoxide Hydrolase Inhibitors From Natural Products Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors Source: eScholarship (University of California) URL: [Link]

Comparative

Cross-Validation of Analytical Methods for 2-(4-Biphenylyl)-2-methyloxirane: Immobilized Chiral HPLC vs. GC-MS

Executive Summary The accurate analytical characterization of 2-(4-Biphenylyl)-2-methyloxirane —a highly lipophilic, chiral epoxide intermediate used in the synthesis of biphenyl-derivative pharmaceuticals—presents a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate analytical characterization of 2-(4-Biphenylyl)-2-methyloxirane —a highly lipophilic, chiral epoxide intermediate used in the synthesis of biphenyl-derivative pharmaceuticals—presents a unique set of analytical challenges. Analysts frequently default to Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and resolving power. However, epoxides are structurally strained and notoriously sensitive to thermal stress.

This guide objectively compares the performance of an Immobilized Chiral HPLC method against traditional GC-MS and Coated Chiral HPLC alternatives. By cross-validating these methods according to the latest ICH Q2(R2) guidelines [1], we demonstrate why immobilized chiral liquid chromatography is the only scientifically sound choice for preserving the integrity of this specific analyte.

Mechanistic Insight: The Fallacy of GC-MS for Epoxides

To design a robust analytical method, one must understand the causality behind experimental failures. When 2-(4-Biphenylyl)-2-methyloxirane is injected into a standard GC inlet (typically operating at 200°C–250°C), the thermal energy induces a Meinwald rearrangement[2].

During this isomerization, the strained oxirane ring opens and rearranges into a more thermodynamically stable carbonyl compound—specifically, 2-(4-biphenylyl)propanal. This thermal degradation causes two catastrophic analytical failures:

  • False Impurity Profiles: The newly formed aldehyde appears as a massive degradation peak, artificially lowering the reported chemical purity of the batch.

  • Loss of Chirality: The rearrangement destroys the stereocenter at the C2 position, making enantiomeric excess ( ee ) calculations impossible.

Conversely, High-Performance Liquid Chromatography (HPLC) operates at ambient temperatures (25°C), preserving the oxirane ring. Furthermore, because the biphenyl moiety is highly lipophilic, samples must often be dissolved in strong organic solvents like dichloromethane (DCM) or ethyl acetate. These solvents will dissolve and strip traditional coated chiral stationary phases (CSPs). Therefore, an immobilized polysaccharide chiral column is mandatory to withstand the necessary mobile phase modifiers.

Pathway Epoxide 2-(4-Biphenylyl)-2-methyloxirane (Intact Chiral Epoxide) GC GC-MS Inlet (>200°C Thermal Stress) Epoxide->GC Injection HPLC Chiral HPLC (25°C Ambient) Epoxide->HPLC Injection Meinwald Meinwald Rearrangement (Isomerization) GC->Meinwald Heat Preserved Accurate Enantiomeric Resolution HPLC->Preserved Stable Aldehyde 2-(4-Biphenylyl)propanal (Loss of Chirality) Meinwald->Aldehyde Degradation

Caption: Thermal degradation pathway of epoxides via Meinwald rearrangement under GC conditions.

Cross-Validation Workflow & Experimental Protocols

To objectively compare these platforms, a co-validation study was executed in alignment with ICH Q2(R2) lifecycle management principles.

Workflow ATP Define Analytical Target Profile (ICH Q14) HPLC Immobilized Chiral HPLC (Primary Method) ATP->HPLC GC GC-MS Method (Orthogonal Method) ATP->GC CrossVal Cross-Validation Execution (ICH Q2(R2)) HPLC->CrossVal GC->CrossVal SST System Suitability Testing (Resolution > 1.5) CrossVal->SST Eval Data Evaluation (Accuracy, Precision, Specificity) SST->Eval

Caption: ICH Q2(R2) compliant cross-validation workflow for analytical method evaluation.

Protocol 1: Self-Validating Immobilized Chiral HPLC-UV (Primary)

This protocol utilizes a self-validating system. By incorporating bracketing standards and System Suitability Testing (SST), the method continuously proves its own reliability.

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Dichloromethane (80:10:10, v/v/v). Note: DCM is used to maintain biphenyl solubility; this would destroy a coated column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Step-by-Step Execution:

    • Blank Injection: Inject 10 µL of mobile phase to confirm baseline stability and absence of carryover.

    • SST Injection: Inject a 1.0 mg/mL racemic standard of 2-(4-Biphenylyl)-2-methyloxirane. Acceptance Criteria: Resolution ( Rs​ ) between enantiomers must be ≥1.5 . Tailing factor ( Tf​ ) ≤1.5 .

    • Sample Analysis: Inject prepared samples (0.5 mg/mL).

    • Bracketing: Re-inject the SST standard every 10 sample injections. If Rs​ drops below 1.5, the run is automatically invalidated, ensuring data trustworthiness.

Protocol 2: GC-MS (Alternative for Comparison)
  • Column: 5% Phenyl Methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Inlet Temperature: 250°C (Split ratio 10:1).

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: MS (EI mode, 70 eV).

  • Execution: Inject 1 µL of sample (0.1 mg/mL in Hexane). Monitor for the intact epoxide ( m/z 210) and the rearrangement artefact.

Data Presentation & Product Comparison

The quantitative data from the cross-validation study clearly illustrates the superiority of the Immobilized Chiral HPLC method for this specific compound. GC-MS fails the specificity and accuracy criteria due to thermal degradation.

Table 1: ICH Q2(R2) Cross-Validation Metrics
Validation ParameterImmobilized Chiral HPLCGC-MS (Alternative)ICH Q2(R2) Acceptance Criteria
Specificity No interference; baseline resolution of enantiomers ( Rs​ = 2.1)Fails; >40% conversion to 2-(4-biphenylyl)propanalComplete separation of analyte from degradants
Accuracy (Recovery) 99.8% ± 0.5%58.4% ± 4.2% (due to degradation)98.0% – 102.0%
Precision (RSD) 0.4% (n=6)5.1% (n=6) 2.0%
LOD 0.05 µg/mL0.01 µg/mL (for artefact)Signal-to-Noise 3:1
LOQ 0.15 µg/mL0.03 µg/mL (for artefact)Signal-to-Noise 10:1
Linearity ( R2 ) 0.9998 (Range: 0.15 - 1.0 mg/mL)0.9450 (Non-linear due to variable degradation) 0.995
Table 2: Method Comparison Matrix
FeatureImmobilized Chiral HPLCCoated Chiral HPLCGC-MS
Chiral Resolution Excellent ( Rs​ > 2.0)Excellent ( Rs​ > 2.0)None (Achiral column / destroyed center)
Thermal Stability Preserved (Ambient Temp)Preserved (Ambient Temp)Failed (Meinwald Rearrangement)
Solvent Compatibility Universal (DCM, EtOAc safe)Failed (Stripped by DCM/EtOAc)High (Hexane/DCM safe)
Artefact Formation NoneNoneHigh (Aldehyde formation)

Conclusion

When developing analytical procedures for reactive intermediates like 2-(4-Biphenylyl)-2-methyloxirane, default platform selection can lead to critical quality failures. While GC-MS is a powerful tool, the causal relationship between thermal stress and the Meinwald rearrangement renders it unfit for epoxide purity assays. Furthermore, the lipophilicity of the biphenyl group necessitates aggressive solvents that destroy traditional coated HPLC columns.

Therefore, an Immobilized Chiral HPLC system is the only alternative that satisfies all ICH Q2(R2) validation parameters, providing a self-validating, robust, and artifact-free environment for both chemical and enantiomeric purity determination.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." European Medicines Agency, 14 Dec. 2023. URL: [Link]

  • Wu, S., et al. "Styrene Oxide Isomerase Catalyzed Meinwald Rearrangement Reaction: Discovery and Application in Single-Step and One-Pot Cascade Reactions." ACS Catalysis, vol. 12, no. 6, 10 Mar. 2022, pp. 3669–3683. URL: [Link]

Safety & Regulatory Compliance

Safety

2-(4-Biphenylyl)-2-methyloxirane proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical, highly controlled extension of the experimental workflow. When handling complex intermediates lik...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical, highly controlled extension of the experimental workflow. When handling complex intermediates like 2-(4-Biphenylyl)-2-methyloxirane , standard "pour and store" disposal methods are fundamentally inadequate.

This guide provides a self-validating, step-by-step operational protocol for the safe deactivation and logistical disposal of this specific compound, ensuring your laboratory maintains the highest standards of safety, environmental stewardship, and regulatory compliance.

Chemical Profile & The Causality of Hazard

To safely dispose of a chemical, we must first understand the mechanistic causality of its hazard. 2-(4-Biphenylyl)-2-methyloxirane (CAS: 64371-62-6)[1] presents a dual-threat profile to both biological systems and the environment:

  • The Epoxide (Oxirane) Ring: Epoxides are cyclic ethers characterized by immense ring strain (approximately 13 kcal/mol)[2]. This thermodynamic instability makes the oxirane ring highly susceptible to nucleophilic attack. In a biological context, this translates to a severe alkylating hazard; the epoxide can covalently bind to nucleophilic centers on DNA and proteins, acting as a potent mutagen and cytotoxin.

  • The Biphenyl Moiety: The addition of the biphenyl group renders the molecule highly lipophilic. If improperly disposed of in aqueous streams, it will not safely dilute. Instead, it will partition into lipid membranes or persist in environmental organic matter, acting as a persistent organic pollutant.

Because of this reactivity, unreacted epoxides must never be placed directly into bulk waste containers . They must be chemically deactivated (ring-opened) into stable, non-toxic 1,2-diols prior to logistical disposal.

Quantitative Hazard & Property Data
PropertyValueOperational Implication for Disposal
Molecular Weight 210.27 g/mol [1]Used to calculate exact stoichiometric equivalents for acid quenching.
Ring Strain ~13 kcal/mol[2]High thermodynamic drive for nucleophilic attack; necessitates immediate deactivation to prevent uncontrolled reactions in waste drums.
Solubility Profile Highly LipophilicInsoluble in pure water; requires a water-miscible co-solvent (e.g., THF) to ensure a homogenous deactivation reaction.
Hydrolysis Temp 60 °C[3]Mild heating accelerates ring-opening without the need for toxic heavy-metal catalysts, simplifying downstream waste segregation.

Pre-Disposal Deactivation: A Self-Validating Protocol

The most efficient method to neutralize this compound is via acid-catalyzed hydrolysis . Under aqueous acidic conditions, the epoxide oxygen is protonated, creating a highly electrophilic intermediate. A water molecule then attacks the more substituted carbon via an SN2-like mechanism, breaking the strained ring and yielding a stable, non-reactive trans-1,2-diol[4].

By utilizing hot water and mild acid, we avoid introducing additional toxic catalysts into the waste stream[3].

Step-by-Step Deactivation Methodology

Conduct all steps in a certified chemical fume hood while wearing double nitrile gloves, splash goggles, and a flame-resistant lab coat.

  • Step 1: Solubilization. Transfer the 2-(4-Biphenylyl)-2-methyloxirane waste into a round-bottom flask. Dissolve the compound in a minimal volume of Tetrahydrofuran (THF) or Acetone (approx. 5 mL per gram of waste). This overcomes the lipophilicity of the biphenyl group, ensuring the molecule is available for aqueous attack.

  • Step 2: Acidification. Slowly add 0.5 M Sulfuric Acid ( H2​SO4​ ) to the stirring solution. Maintain a 5:1 volumetric ratio of aqueous acid to the organic co-solvent.

  • Step 3: Thermal Hydrolysis. Attach a reflux condenser and heat the mixture to 60 °C under continuous magnetic stirring for 2 to 4 hours[3].

  • Step 4: Self-Validation (Crucial). To ensure this protocol is a self-validating system, you must empirically confirm the destruction of the epoxide before it leaves the hood. Spot the reaction mixture against a pure standard of the epoxide on a silica gel TLC plate (Eluent: 4:1 Hexane:Ethyl Acetate). The complete disappearance of the high- Rf​ epoxide spot and the emergence of a low- Rf​ diol spot validates the neutralization of the hazard.

  • Step 5: Quenching. Once validated, remove the heat and cool to room temperature. Slowly add 1 M Sodium Hydroxide (NaOH) dropwise until the solution reaches a neutral pH (pH 7.0), confirming with pH paper[2].

  • Step 6: Phase Extraction. Add Ethyl Acetate (EtOAc) to the flask and transfer to a separatory funnel. Extract the deactivated biphenyl diol into the organic layer.

Waste Segregation & Logistical Disposal

Following deactivation, the resulting materials must be segregated according to EPA Resource Conservation and Recovery Act (RCRA) regulations[5]. Mixtures of characteristic wastes with non-hazardous materials can retain hazardous listings if not properly processed, making strict segregation vital[5].

  • Organic Phase (Deactivated Diol in EtOAc/THF): Transfer this layer to a designated Non-Halogenated Organic Waste drum. Label the container explicitly as: "Deactivated Biphenyl-1,2-diol derivative / Ethyl Acetate / THF". Because the epoxide has been destroyed, this waste can be safely incinerated for energy recovery without risk of uncontrolled alkylation reactions in the drum[5].

  • Aqueous Phase (Neutralized Sulfate Salts): Verify the final pH is between 6 and 8. Depending on your institution's specific wastewater permit, this neutralized, organic-free salt solution may qualify for drain disposal, or it must be collected in an Aqueous Waste carboy for standard environmental processing[5].

Emergency Spill Response

If unreacted 2-(4-Biphenylyl)-2-methyloxirane is spilled:

  • Do not use basic absorbents (like caustic spill kits) immediately, as strong bases can trigger rapid, exothermic ring-opening reactions.

  • Contain the spill using an inert, non-reactive absorbent such as vermiculite or dry sand.

  • Sweep the absorbed material into a solid waste container using non-sparking tools.

  • Treat the sealed container as Hazardous Reactive Solid Waste and contact your Environmental Health & Safety (EHS) office for specialized removal.

Workflow Visualization

Workflow A 2-(4-Biphenylyl)-2-methyloxirane (Reactive Epoxide) B Solubilization (THF Co-solvent) A->B Overcome Lipophilicity C Acid Hydrolysis (0.5M H2SO4, 60°C) B->C Nucleophilic Attack D TLC Validation (Confirm Diol Formation) C->D Self-Validation E Neutralization (1M NaOH to pH 7) D->E Quench Acid F Phase Extraction (Ethyl Acetate) E->F Workup G Non-Halogenated Organic Waste F->G Organic Layer H Aqueous Waste (EPA Compliant) F->H Aqueous Layer

Chemical deactivation and waste segregation workflow for biphenyl epoxides.

References

1.[1] National Center for Advancing Translational Sciences (NCATS). "2-(4-BIPHENYLYL)-2-METHYLOXIRANE - Inxight Drugs". [Link] 2.[2] Master Organic Chemistry. "Epoxide Ring Opening With Base". [Link] 3.[4] Chemistry LibreTexts. "18.6: Reactions of Epoxides - Ring-opening".[Link] 4.[3] The Journal of Organic Chemistry - ACS Publications. "Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles". [Link] 5.[5] Ohio University. "Hazardous Materials Management Manual".[Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Biphenylyl)-2-methyloxirane

Comprehensive Safety and Handling Guide for 2-(4-Biphenylyl)-2-methyloxirane As a researcher or drug development professional, handling reactive intermediates requires a rigorous, uncompromising approach to laboratory sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 2-(4-Biphenylyl)-2-methyloxirane

As a researcher or drug development professional, handling reactive intermediates requires a rigorous, uncompromising approach to laboratory safety. 2-(4-Biphenylyl)-2-methyloxirane (CAS: 64371-62-6) is a para-substituted alpha-methylstyrene oxide derivative[1]. Like many epoxides, its utility in organic synthesis is driven by the high reactivity of its three-membered oxirane ring. However, this same ring strain makes it a potent alkylating agent capable of covalently binding to DNA and proteins, classifying it as a suspected mutagen[1].

To build a self-validating safety culture in your laboratory, you must move beyond simply wearing Personal Protective Equipment (PPE). You must understand the mechanistic causality behind each safety protocol. This guide provides the authoritative, step-by-step operational and disposal plans required to handle this chemical safely.

Physicochemical & Hazard Profile

Before selecting PPE, it is critical to understand the quantitative and qualitative properties of the substance you are handling.

ParameterValue / ClassificationOperational Implication
CAS Number 64371-62-6Primary identifier for SDS retrieval and hazardous waste labeling[1].
Molecular Weight 210.27 g/mol High molecular weight limits extreme volatility, but aerosols remain dangerous[2].
Chemical Class Epoxide (Alkylating Agent)High oxirane ring strain; reacts violently with strong acids, bases, and oxidizers[3].
Mutagenicity Suspected MutagenAmes test positive for similar derivatives; mandates zero-tolerance dermal/inhalation exposure[1].
Storage Temp 2–8 °CRefrigeration required to prevent slow thermal degradation and pressure buildup[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive epoxides. The selection of your protective gear must be dictated by the chemical's ability to permeate materials and cause irreversible biological damage.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Polyvinyl Alcohol (PVA) or Silver Shield laminatesEpoxides rapidly permeate standard nitrile or latex gloves. PVA resists non-polar organic solvents and prevents epoxide degradation[5].
Eye Protection Indirectly vented chemical splash goggles (EN 166 / NIOSH)Prevents organic vapor accumulation while protecting against severe ocular damage from reactive alkylating splashes[6].
Body Protection 100% Cotton, Flame-Resistant Lab CoatSynthetic fibers can melt into the skin during an exothermic ring-opening event. Cotton provides a breathable, non-melting barrier[5].
Respiratory Chemical Fume Hood; Type ABEK respirator for spillsPrevents inhalation of volatile organic epoxides, which are suspected respiratory tract irritants and mutagens[6].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's success condition has been visually or mechanically confirmed.

Phase 1: Environmental & PPE Validation

  • Verify Fume Hood Operation: Check the digital flow monitor to ensure a face velocity between 100–120 feet per minute (fpm). Self-Validation: If a digital monitor is unavailable, tape a small piece of tissue to the sash; it must pull steadily inward[7].

  • Clear the Workspace: Remove all incompatible materials (strong acids, bases, nucleophiles, and oxidizers). Causality: Unintended contact can trigger a runaway exothermic ring-opening polymerization[3].

  • Don Layered PPE: Inspect PVA gloves for micro-tears. Don the PVA gloves over a base layer of standard nitrile gloves. Causality: PVA is water-soluble; the inner nitrile layer protects the PVA from degradation caused by hand sweat[5].

Phase 2: Aseptic Chemical Transfer

  • Equilibrate Temperature: Retrieve the sealed container from the refrigerator (2–8 °C) and place it in the fume hood. Wait 15 minutes before opening. Causality: Opening a cold container causes atmospheric moisture to condense inside. Moisture can slowly hydrolyze the epoxide ring, ruining the reagent and building internal pressure[4].

  • Execute Transfer: Use a non-sparking PTFE or glass spatula for solids, or a glass syringe for viscous liquids.

  • Initiate Reaction: Introduce the epoxide slowly to your reaction mixture under an inert atmosphere (Nitrogen/Argon) if required. Monitor for unexpected exothermic activity.

Phase 3: Post-Operation Decontamination

  • Seal and Store: Purge the primary container with inert gas, seal it, and return it to secondary containment at 2–8 °C[4].

  • Surface Decontamination: Wipe down the fume hood surface with an appropriate compatible solvent. Dispose of the wipes in a sealed hazardous waste bag.

  • Doff PPE: Carefully remove the PVA gloves inside out. If they came into direct contact with the epoxide, place them immediately in hazardous waste; do not reuse them[5].

Process Logic & Emergency Visualization

Workflow Start Start: Pre-Operational Safety Checks Hood Verify Fume Hood (>100 fpm face velocity) Start->Hood PPE Don Required PPE (PVA Gloves, Goggles) Handle Execute Chemical Transfer & Synthesis PPE->Handle Hood->PPE Spill Did a spill occur? Handle->Spill Evacuate Evacuate & Don ABEK Respirator Spill->Evacuate Yes Decon Decontaminate Surfaces & Doff PPE Spill->Decon No Absorb Absorb with Inert Material (Sand/Diatomite) Evacuate->Absorb Dispose Dispose as Hazardous Waste Absorb->Dispose Decon->Dispose

Figure 1: Operational workflow and emergency spill response logic for handling reactive epoxides.

Spill Response & Disposal Plan

In the event of a spill, standard cleaning procedures are dangerous. Epoxides require specific containment strategies to prevent inhalation exposure and chemical fires.

Immediate Spill Response Protocol:

  • Isolate and Assess: Immediately halt work, close the fume hood sash, and alert nearby personnel. If the spill is outside the hood, evacuate the immediate area to prevent inhalation of mutagenic vapors[8].

  • Respiratory Protection: Responders must don a NIOSH-approved or CEN (EU) approved respirator equipped with Type ABEK (organic vapor) cartridges before re-entering the spill zone[6].

  • Containment and Absorption: Cover the spill entirely with an inert absorbent material such as dry sand, diatomaceous earth, or a universal chemical binder[9]. Causality: Do NOT use paper towels or sawdust. Epoxides can react exothermically with combustible organic materials, potentially causing ignition[3].

  • Collection: Sweep the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste bucket[6].

Disposal Plan:

  • Classification: Epoxide waste must be strictly classified as hazardous chemical waste according to EPA/RCRA or local equivalent guidelines.

  • Environmental Protection: Never dispose of 2-(4-Biphenylyl)-2-methyloxirane down the sink. It is highly mobile in aquatic environments and toxic to aquatic life[10].

  • Labeling: Label the waste container clearly with: "Hazardous Waste: Reactive Epoxide / Suspected Mutagen (CAS: 64371-62-6)".

References

  • C15H14O ISOMER Products Directory. Guidechem.
  • Sheet1 (Mutagenicity of Para-Substituted Alpha-Methylstyrene Oxide Deriv
  • Styrene Oxide - Hazardous Substance Fact Sheet. NJ.gov.
  • SAFETY DATA SHEET (Styrene Oxide). Thermo Fisher Scientific.
  • Propylene Oxide SOP. Northern Arizona University.
  • (S)-(-)
  • TTA11: 4-Vinyl-1-Cyclohexene 1,2-Epoxide. Tetra.
  • Heptachlor Epoxide (Isomer A)
  • Safety Data Sheet: (4R,8RS)-Limonene-8,9-epoxide. Carl ROTH.
  • SAFETY DATA SHEET (Chalcone alpha,beta-epoxide). Thermo Fisher Scientific.

Sources

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